Product packaging for KHK-IN-1 hydrochloride(Cat. No.:)

KHK-IN-1 hydrochloride

Cat. No.: B608896
M. Wt: 459.0 g/mol
InChI Key: VKIBPWKARAEIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KHK-IN-1 hydrochloride is a useful research compound. Its molecular formula is C21H27ClN8S and its molecular weight is 459.0 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClN8S B608896 KHK-IN-1 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S.ClH/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29;/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIBPWKARAEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KHK-IN-1 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. By blocking the initial step of fructose phosphorylation, this compound effectively mitigates the downstream metabolic consequences associated with excessive fructose consumption. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in the context of metabolic diseases such as diabetes and obesity.

Introduction: The Role of Ketohexokinase in Fructose Metabolism

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in the metabolic pathway of fructose. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), a process that, unlike glycolysis, bypasses the key regulatory checkpoint of phosphofructokinase. This rapid and unregulated phosphorylation can lead to a significant depletion of intracellular adenosine triphosphate (ATP).

There are two main isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene. KHK-C is the predominant isoform in the liver, kidney, and intestine and has a high affinity for fructose, making it the primary driver of fructose metabolism. KHK-A, on the other hand, is more widely expressed but has a much lower affinity for fructose.

The downstream metabolism of F1P generates substrates for glycolysis, gluconeogenesis, and de novo lipogenesis. Excessive fructose intake has been linked to a range of metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse effects of high fructose consumption.

This compound: A Potent Inhibitor of KHK

This compound is a small molecule inhibitor belonging to the pyrimidinopyrimidine class of compounds. It has been identified as a potent and selective inhibitor of the KHK-C isoform.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the KHK enzyme. X-ray co-crystal structures have revealed that this compound interacts with key residues within the ATP-binding pocket, notably with Asp-27B.[1] This interaction prevents the transfer of a phosphate group from ATP to fructose, thereby blocking the formation of F1P and halting the progression of fructose metabolism.

dot

Mechanism of KHK Inhibition by this compound.
Quantitative Data

The inhibitory potency and preclinical pharmacokinetic parameters of this compound are summarized in the tables below.

Parameter Value Assay Condition Reference
IC50 (KHK enzyme) 12 nMIn vitro enzymatic assay[1][2][3][4]
IC50 (F1P production) 400 nMHepG2 cell lysates[2][3][4]

Table 1: In Vitro Potency of this compound

Parameter Value Species Dose Reference
Oral Bioavailability (F) 34%Male Sprague-Dawley Rats10 mg/kg (p.o., single dose)[2]
Half-life (t1/2) 4 hMale Sprague-Dawley Rats10 mg/kg (p.o., single dose)[2]
Volume of Distribution (Vdss) 32 L/kgMale Sprague-Dawley Rats10 mg/kg (p.o., single dose)[2]
Clearance (CL) 160 mL/min/kgMale Sprague-Dawley Rats10 mg/kg (p.o., single dose)[2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

Signaling Pathway and Metabolic Consequences of KHK Inhibition

The inhibition of KHK by this compound has significant downstream effects on cellular metabolism. By preventing the formation of F1P, the inhibitor effectively blocks the entry of fructose into the central carbon metabolism.

dot

Fructose_Metabolism_Pathway Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P AldolaseB Aldolase B F1P->AldolaseB DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP GA Glyceraldehyde AldolaseB->GA G3P Glyceraldehyde-3-Phosphate DHAP->G3P TrioseKinase Triose Kinase GA->TrioseKinase TrioseKinase->G3P Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis KHK_IN_1 KHK-IN-1 Hydrochloride KHK_IN_1->KHK Inhibits

Fructose Metabolism Pathway and the Point of Inhibition.

This blockade leads to a reduction in the substrates available for de novo lipogenesis, a key process in the development of hepatic steatosis. Furthermore, by preventing the rapid ATP depletion associated with fructose phosphorylation, KHK inhibition may help to maintain cellular energy homeostasis and reduce oxidative stress.

Experimental Protocols

KHK Enzymatic Activity Assay (IC50 Determination)

This protocol is adapted from a luminescence-based method for quantifying KHK activity.

Materials:

  • Recombinant human KHK-C protein

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)

  • ATP solution

  • Fructose solution

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the inhibitor solution (or vehicle control).

  • Add 1.25 µL of a solution containing recombinant KHK-C protein and ATP in assay buffer. Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 1.25 µL of fructose solution in assay buffer. The final reaction volume is 5 µL.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on F1P production.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Fructose

  • Phosphate-buffered saline (PBS)

  • Methanol

  • LC-MS/MS system

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0-10 µM) in serum-free medium for 30 minutes.[2]

  • Add fructose to a final concentration of 15 mM and incubate for an additional 3 hours.[2]

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract the metabolites using a cold 80% methanol solution.

  • Centrifuge the cell lysates to pellet the protein and collect the supernatant.

  • Analyze the supernatant for F1P levels using a validated LC-MS/MS method.

  • Normalize the F1P levels to the total protein concentration in each well.

  • Calculate the percent inhibition of F1P production for each inhibitor concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (e.g., ~250 g)[2]

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight prior to dosing.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.[2]

  • Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vdss) using non-compartmental analysis.

Conclusion

This compound is a potent and selective inhibitor of ketohexokinase with a clear mechanism of action. By targeting the ATP-binding site of KHK, it effectively blocks the first step in fructose metabolism. Preclinical data demonstrate its ability to inhibit KHK both in vitro and in cell-based assays, and it exhibits reasonable oral bioavailability in rats. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of KHK inhibition for the treatment of metabolic diseases. Further studies are warranted to fully elucidate the long-term efficacy and safety of this compound and other KHK inhibitors in relevant disease models.

References

KHK-IN-1 Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. By targeting the ATP-binding site of KHK, KHK-IN-1 effectively blocks the conversion of fructose to fructose-1-phosphate, a key step implicated in the pathogenesis of various metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug discovery and development. It includes a summary of its quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and synthetic pathway.

Introduction: The Role of Ketohexokinase in Metabolic Disease

Elevated fructose consumption is increasingly linked to the rising prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[1][2] Unlike glucose metabolism, which is tightly regulated, fructose metabolism via KHK is rapid and largely uncontrolled, leading to a rapid depletion of intracellular ATP and an accumulation of F1P. This dysregulation can drive de novo lipogenesis, uric acid production, and oxidative stress, contributing to the pathophysiology of metabolic syndrome.

The central role of KHK in fructose-mediated pathology has made it an attractive therapeutic target. Inhibition of KHK is a promising strategy to mitigate the adverse effects of excessive fructose intake. This compound has emerged as a valuable tool compound for studying the biological consequences of KHK inhibition due to its high potency and selectivity.

Discovery of this compound

This compound, also referred to as compound 8 in the primary literature, was discovered through a structure-based drug design and optimization program focused on a series of pyrimidinopyrimidine inhibitors.[1][2] The research aimed to identify potent and selective inhibitors of the hepatic isoform of human KHK (KHK-C). The pyrimidinopyrimidine scaffold was identified as a promising starting point, and systematic modifications were made to enhance its interaction with the ATP-binding pocket of the enzyme. This effort led to the identification of KHK-IN-1, which demonstrated a significant improvement in inhibitory potency.

Mechanism of Action

KHK-IN-1 is a competitive inhibitor that targets the ATP-binding site of ketohexokinase.[3][4] X-ray crystallography studies have revealed that the pyrimidinopyrimidine core of the inhibitor occupies the adenine-binding region of the ATP pocket.[1][2] Specific substitutions on the scaffold were shown to form key interactions with amino acid residues within the active site, such as Asp-27B, contributing to its high affinity and selectivity.[3][4] By blocking the binding of ATP, KHK-IN-1 prevents the phosphorylation of fructose, thereby inhibiting the first committed step of its metabolism.

cluster_0 Fructose Metabolism & KHK Inhibition Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ADP ADP KHK->ADP F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation ATP ATP ATP->KHK Metabolic_Pathways Downstream Metabolic Pathways (e.g., Lipogenesis) F1P->Metabolic_Pathways KHK_IN_1 This compound KHK_IN_1->KHK Inhibition

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/EnzymeReference
IC50 (KHK) 12 nMRecombinant Human KHK[3][4][5][6][7][8][9][10]
IC50 (F1P Production) 400 nMHepG2 cell lysates[5][6][7][8][9][10]

Table 2: In Vivo Pharmacokinetics of this compound in Rats

ParameterValueDosingReference
Oral Bioavailability (F) 34%10 mg/kg, p.o.[5][8][10]
Half-life (t1/2) 4 h10 mg/kg, p.o.[5][8][10]
Volume of Distribution (Vdss) 32 L/kg10 mg/kg, p.o.[5][8][10]
Clearance (CL) 160 mL/min/kg10 mg/kg, p.o.[5][8][10]

Table 3: Microsomal Stability of this compound

Species% Remaining at 10 minReference
Human Liver Microsomes 88%[5][8][10]
Rat Liver Microsomes 72%[5][8][10]

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step sequence starting from a pyrimidinopyrimidine core. While the detailed, step-by-step protocol with exact quantities for KHK-IN-1 (compound 8) is found in the supporting information of the primary literature, the general synthetic strategy is outlined below.[1][2]

cluster_1 General Synthetic Pathway Start Pyrimidinopyrimidine Precursor (II) Trichloro Trichloro Intermediate (III) Start->Trichloro Chlorination Amine1 Intermediate IV Trichloro->Amine1 Amine Substrate 1 (R1) Amine2 Intermediate V Amine1->Amine2 Amine Substrate 2 (R2) Boc_Protected Boc-Protected Intermediate (VI) Amine2->Boc_Protected Amine Substrate 3 (R3) Final_Product KHK-IN-1 (3) Boc_Protected->Final_Product Boc Deprotection (CF3CO2H)

Caption: General synthetic route for pyrimidinopyrimidine KHK inhibitors.

The synthesis involves the sequential reaction of a key trichloro intermediate with various amine substrates to introduce the desired R groups at different positions of the pyrimidinopyrimidine scaffold. The final step typically involves the removal of a protecting group, such as a Boc group, to yield the final compound. For this compound, the free base would be treated with hydrochloric acid to form the salt, which often improves solubility and stability.[8]

Experimental Protocols

Ketohexokinase Enzymatic Activity Assay (Luminescence-Based)

This protocol is adapted from established luminescence-based methods for quantifying KHK activity.[3]

Materials:

  • Recombinant human KHK-C enzyme

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM EDTA, 1 mM DTT

  • Substrate Solution: Fructose and ATP in Assay Buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the KHK-C enzyme to each well, followed by the addition of the this compound dilutions or vehicle control.

  • Initiate the kinase reaction by adding the Substrate Solution (containing fructose and ATP) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells

This protocol describes the measurement of F1P production in a cellular context to assess the cell permeability and intracellular activity of this compound.[5][8][10]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • This compound

  • Fructose solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • F1P assay kit (commercially available or in-house method)

Procedure:

  • Seed HepG2 cells in 6-well or 12-well plates and grow to approximately 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for a specified duration (e.g., 30 minutes).

  • Add fructose to the medium to a final concentration of 15 mM and incubate for an additional period (e.g., 3 hours).

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer and collect the cell lysates.

  • Measure the concentration of F1P in the cell lysates using a specific F1P assay.

  • Normalize the F1P concentration to the total protein concentration in each sample.

  • Calculate the percent inhibition of F1P production for each concentration of this compound and determine the cellular IC50 value.

Rat Oral Bioavailability Study

This protocol outlines a general procedure for determining the oral bioavailability of this compound in rats.[5][8][10]

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • This compound

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Intravenous formulation of this compound (for determining clearance and volume of distribution)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical method for quantifying KHK-IN-1 in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight with free access to water.

  • For the oral dosing group, administer this compound via oral gavage at a specific dose (e.g., 10 mg/kg).

  • For the intravenous dosing group, administer the IV formulation via a tail vein injection.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store frozen until analysis.

  • Quantify the concentration of KHK-IN-1 in the plasma samples using a validated analytical method.

  • Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for both oral and intravenous routes using appropriate software.

  • Determine the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

cluster_2 Experimental Workflow Discovery Discovery & Synthesis In_Vitro In Vitro Evaluation Discovery->In_Vitro Enzymatic Assays Cellular Cellular Assays In_Vitro->Cellular Cellular Potency In_Vivo In Vivo Pharmacokinetics Cellular->In_Vivo Pharmacokinetic Studies Data_Analysis Data Analysis & Lead Optimization In_Vivo->Data_Analysis

Caption: Workflow for the evaluation of this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of ketohexokinase that serves as an invaluable tool for researchers investigating the role of fructose metabolism in health and disease. Its high selectivity and demonstrated in vivo activity make it a suitable compound for preclinical studies aimed at validating KHK as a therapeutic target for metabolic disorders. The information and protocols provided in this technical guide offer a comprehensive resource for scientists and drug development professionals working in this promising area of research.

References

KHK-IN-1 Hydrochloride: A Technical Guide to its Function as a Ketohexokinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: KHK-IN-1 hydrochloride is a potent, selective, and cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose metabolism.[1][2][3][4] By blocking the conversion of fructose to fructose-1-phosphate (F1P), this compound serves as a critical tool for investigating the roles of fructose metabolism in various metabolic disorders.[1][2][4][5] Its potential therapeutic applications are being explored for conditions such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), which are linked to excessive fructose consumption.[1][3][4][5][6] The hydrochloride salt form offers improved water solubility and stability over its freebase counterpart.[1]

Core Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of ketohexokinase (also known as fructokinase).[5] KHK is the principal kinase that phosphorylates fructose, committing it to a metabolic pathway distinct from that of glucose. The primary mechanism involves the inhibition of the conversion of fructose into fructose-1-phosphate (F1P).[1][2][4][5] This action effectively curtails the downstream metabolic consequences of high fructose levels, which include increased lipogenesis, uric acid production, and potential contributions to insulin resistance.[5][6] The inhibitor is reported to interact with Asp-27B within the ATP-binding site of the KHK enzyme.[7][8]

KHK_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP Metabolic_Effects Downstream Metabolic Effects (e.g., Lipogenesis, Insulin Resistance) F1P->Metabolic_Effects Inhibitor KHK-IN-1 HCl Inhibitor->KHK Inhibition

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Quantitative Efficacy and Pharmacokinetic Data

KHK-IN-1 demonstrates high potency in both enzymatic and cell-based assays. Its pharmacokinetic profile has been characterized in preclinical models.

Table 1: In Vitro Efficacy of KHK-IN-1

Parameter Target/System Value Reference
IC50 Ketohexokinase (KHK) enzyme 12 nM [1][2][4][7][8]

| IC50 | Fructose-1-Phosphate (F1P) Production | HepG2 cell lysates | 400 nM |[1][2][3][4] |

Table 2: In Vivo Pharmacokinetics of KHK-IN-1 in Rats

Parameter Value Conditions Reference
Dose 10 mg/kg Single oral administration [1][2]
Oral Bioavailability (F) 34% - [1][2][3][4]
Oral Half-life (t½) 4 hours - [1][2]
Volume of Distribution (Vdss) 32 L/kg - [1][2]

| Clearance (CL) | 160 mL/min/kg | - |[1][2] |

Additionally, KHK-IN-1 is reported to be stable in human and rat liver microsome preparations, with 88% and 72% remaining after 10 minutes, respectively. It does not exhibit significant inhibition of major human cytochrome P450 enzymes (1A2, 2C19, 2D6, 2C9, and 3A4), suggesting a low potential for drug-drug interactions.[1][2]

Experimental Protocols

The inhibitory activity of this compound is commonly assessed using a cell-based assay that measures the product of the KHK enzyme, fructose-1-phosphate.

Protocol: Fructose-1-Phosphate (F1P) Inhibition Assay in HepG2 Cells

  • Cell Culture and Lysate Preparation:

    • Culture human hepatocellular carcinoma (HepG2) cells under standard conditions.

    • Harvest the cells and prepare cell lysates to make the KHK enzyme accessible.

  • Inhibitor Incubation:

    • Aliquot the HepG2 cell lysates into reaction wells.

    • Add this compound at varying concentrations (e.g., a dose range of 0-10 µM).[1][2][9]

    • Incubate the mixture for 30 minutes at a controlled temperature to allow the inhibitor to bind to the KHK enzyme.[1][2][9]

  • Enzymatic Reaction Initiation:

    • Initiate the enzymatic reaction by adding a saturating concentration of fructose (e.g., 15 mM) to the lysates.[1][2][9]

    • Incubate for an additional 3 hours to allow for the conversion of fructose to F1P.[1][2][9]

  • Quantification and Analysis:

    • Terminate the reaction.

    • Quantify the amount of F1P produced in each reaction using a suitable analytical method, such as mass spectrometry or a coupled-enzyme assay.

    • Plot the F1P concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis HepG2 1. Culture HepG2 Cells Lysate 2. Prepare Cell Lysates HepG2->Lysate Incubate_Inhibitor 3. Incubate Lysate with KHK-IN-1 HCl (0-10 µM) for 30 min Lysate->Incubate_Inhibitor Add_Fructose 4. Add Fructose (15 mM) and Incubate for 3h Incubate_Inhibitor->Add_Fructose Quantify 5. Quantify F1P Production Add_Fructose->Quantify Calculate 6. Calculate IC50 Value Quantify->Calculate

Caption: Workflow for the in vitro F1P production inhibition assay.

Potential Therapeutic Applications

Given its mechanism of action, this compound and other KHK inhibitors are being investigated for their therapeutic potential in managing metabolic diseases driven by high fructose consumption.[5] By mitigating the metabolic burden of fructose, these inhibitors may help in:

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Reducing fructose-driven de novo lipogenesis in the liver.[5]

  • Obesity and Type 2 Diabetes: Ameliorating insulin resistance and weight gain associated with excessive fructose intake.[3][4][5]

References

KHK-IN-1 Hydrochloride: A Technical Guide to its Role in Fructose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of KHK-IN-1 hydrochloride, a potent and selective inhibitor of ketohexokinase (KHK), in the context of fructose metabolism. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in metabolic diseases, drug discovery, and related fields.

Introduction to Fructose Metabolism and Ketohexokinase

Fructose, a monosaccharide commonly found in modern diets, is primarily metabolized in the liver.[1] Unlike glucose metabolism, which is tightly regulated, fructose metabolism is a more rapid process. The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate (F1P), a reaction catalyzed by the enzyme ketohexokinase (KHK), also known as fructokinase.[1]

Excessive fructose consumption has been linked to a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[2] The rapid and unregulated conversion of fructose to F1P can lead to a depletion of intracellular phosphate and ATP, and the downstream metabolites of F1P can be shunted into pathways of de novo lipogenesis, contributing to the accumulation of triglycerides in the liver.[3] Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse metabolic effects of high fructose intake.[2]

This compound: A Selective Ketohexokinase Inhibitor

This compound is a selective and cell-permeable inhibitor of ketohexokinase.[4][5] It belongs to a series of pyrimidinopyrimidine compounds designed to target the ATP-binding site of KHK.[6] Its ability to block the first committed step in fructose metabolism makes it a valuable tool for studying the physiological and pathological roles of fructose and a potential therapeutic agent for metabolic diseases.

Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding pocket of ketohexokinase.[6][7] By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphorylation of fructose to fructose-1-phosphate. X-ray crystallography studies have revealed the specific interactions between KHK-IN-1 and the amino acid residues within the ATP-binding site of the enzyme, providing a structural basis for its inhibitory activity.[6]

The inhibition of KHK by this compound effectively blocks the entry of fructose into its primary metabolic pathway. This leads to a reduction in the intracellular concentration of F1P and its downstream metabolites, thus mitigating the metabolic consequences of excessive fructose intake.

Mechanism of KHK-IN-1 in Fructose Metabolism cluster_0 Fructose Metabolism Pathway cluster_1 Inhibition by KHK-IN-1 Fructose Fructose Fructose-1-Phosphate Fructose-1-Phosphate Fructose->Fructose-1-Phosphate Ketohexokinase (KHK) + ATP Downstream Metabolites Downstream Metabolites Fructose-1-Phosphate->Downstream Metabolites De Novo Lipogenesis De Novo Lipogenesis Downstream Metabolites->De Novo Lipogenesis Triglyceride Accumulation Triglyceride Accumulation De Novo Lipogenesis->Triglyceride Accumulation KHK_IN_1 This compound KHK_Enzyme Ketohexokinase (KHK) KHK_IN_1->KHK_Enzyme Binds to ATP pocket

Figure 1: Mechanism of KHK-IN-1 in Fructose Metabolism

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been characterized through both in vitro enzymatic assays and cell-based assays. Furthermore, its pharmacokinetic properties have been evaluated in preclinical animal models.

In Vitro Inhibition of Ketohexokinase

The following table summarizes the in vitro inhibitory activity of this compound and related compounds against recombinant human KHK.

CompoundKHK IC₅₀ (nM)Reference
KHK-IN-1 (Compound 8) 12 [6]
Compound 3210[6]
Compound 387[6]
Compound 478[6]

Table 1: In vitro inhibitory potency of KHK-IN-1 and related pyrimidinopyrimidine compounds against human ketohexokinase.

Cellular Inhibition of Fructose-1-Phosphate Production

The efficacy of this compound in a cellular context was assessed by measuring its ability to inhibit the production of fructose-1-phosphate (F1P) in HepG2 human hepatoma cells.

CompoundCellular F1P Inhibition IC₅₀ (nM)Reference
KHK-IN-1 (Compound 8) 400 [6]
Compound 3>10,000[6]
Compound 38< 500[6]
Compound 42< 100[6]
Compound 47< 500[6]

Table 2: Cellular functional activity of KHK-IN-1 and related compounds in inhibiting fructose-1-phosphate production in HepG2 cells.

In Vivo Pharmacokinetics in Rats

The pharmacokinetic profile of KHK-IN-1 was evaluated in male Sprague-Dawley rats following a single oral dose.

ParameterValueUnitReference
Dose (Oral)10mg/kg[5]
Bioavailability (F)34%[5]
t₁/₂ (oral)4h[5]
Vdss32L/kg[5]
Clearance (CL)160mL/min/kg[5]

Table 3: Pharmacokinetic parameters of KHK-IN-1 in rats.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Ketohexokinase (KHK) Inhibition Assay (Luminescence-Based)

This protocol is adapted from a general luminescence-based assay for quantifying KHK activity.

Materials:

  • Recombinant human ketohexokinase (KHK-C isoform)

  • This compound or other test compounds

  • ATP

  • Fructose

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the KHK enzyme solution (e.g., 2X final concentration in assay buffer).

  • Add 0.5 µL of the test compound dilutions or vehicle control (e.g., DMSO).

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of a substrate mix containing ATP and fructose (e.g., 2.5X final concentration in assay buffer).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Fructose-1-Phosphate (F1P) Inhibition Assay

This protocol describes the measurement of F1P in HepG2 cells treated with a KHK inhibitor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other test compounds

  • Fructose solution (e.g., 15 mM in serum-free medium)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., perchloric acid or methanol-based)

  • LC-MS/MS system

Procedure:

  • Seed HepG2 cells in 6-well plates and allow them to adhere and grow to confluency.

  • Pre-incubate the cells with various concentrations of this compound in serum-free medium for 30 minutes.

  • Remove the medium and add the fructose solution to each well.

  • Incubate for 3 hours at 37°C in a CO₂ incubator.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet the protein and cellular debris.

  • Analyze the supernatant for F1P content using a validated LC-MS/MS method.

  • Normalize the F1P levels to the total protein concentration in each sample.

  • Calculate the percent inhibition of F1P production for each compound concentration and determine the IC₅₀ value.

Experimental Workflow for KHK-IN-1 Evaluation cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Enzyme_Assay KHK Inhibition Assay (Luminescence-based) Enzyme_Prep Prepare KHK Enzyme and Inhibitor Dilutions Reaction Incubate Enzyme, Inhibitor, ATP, and Fructose Enzyme_Prep->Reaction Detection Measure ADP Production (Luminescence) Reaction->Detection IC50_Calc_Vitro Calculate IC₅₀ Detection->IC50_Calc_Vitro Cell_Assay Cellular F1P Assay (HepG2 Cells) Cell_Treatment Treat Cells with Inhibitor and Fructose Lysis Cell Lysis and F1P Extraction Cell_Treatment->Lysis LCMS Quantify F1P by LC-MS/MS Lysis->LCMS IC50_Calc_Cell Calculate IC₅₀ LCMS->IC50_Calc_Cell Animal_Study Pharmacokinetic Study (Rats) Dosing Oral Administration of KHK-IN-1 Sampling Collect Blood Samples at Time Points Dosing->Sampling Analysis Measure Plasma Concentrations Sampling->Analysis PK_Params Determine PK Parameters (Bioavailability, t₁/₂) Analysis->PK_Params

Figure 2: Experimental Workflow for KHK-IN-1 Evaluation

Conclusion

This compound is a valuable research tool for investigating the role of ketohexokinase and fructose metabolism in health and disease. Its high potency and selectivity, combined with demonstrated cellular activity and oral bioavailability in preclinical models, underscore its potential as a lead compound for the development of novel therapeutics for metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this important area of metabolic research.

References

An In-depth Technical Guide on the Cellular Uptake and Permeability of KHK-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and permeability characteristics of KHK-IN-1 hydrochloride, a selective and cell-membrane permeable inhibitor of ketohexokinase (KHK). The information herein is intended to support research and development efforts in metabolic diseases, such as diabetes and obesity, by providing detailed experimental data and methodologies.

Quantitative Permeability Data

The permeability of this compound was assessed using an in vitro Caco-2 cell monolayer model, which is a well-established method for predicting human intestinal absorption of drugs. The apparent permeability (Papp) was determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Parameter Value Unit Assay System Reference
Apparent Permeability (Papp) A→B0.3x 10⁻⁶ cm/sCaco-2 cells[1]
Apparent Permeability (Papp) B→A1.0x 10⁻⁶ cm/sCaco-2 cells[1]
Efflux Ratio (B→A / A→B)3.33-Caco-2 cells[1]

Interpretation: The data indicates that this compound has low to moderate permeability across the Caco-2 monolayer in the absorptive (A→B) direction.[1] The efflux ratio of greater than 2 suggests that the compound may be a substrate for active efflux transporters.[1] This active transport out of the cell could contribute to its overall permeability characteristics.

Experimental Protocols

While the precise, detailed protocol used for this compound is not publicly available, the following represents a standard, widely accepted methodology for conducting a Caco-2 permeability assay, based on best practices in the field.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability of a test compound across a confluent monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound (this compound)

  • Lucifer yellow (monolayer integrity marker)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • passage cells every 3-4 days.

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

    • Alternatively, perform a Lucifer yellow permeability test. The Papp of Lucifer yellow should be <1 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS (37°C).

    • For A→B permeability: Add the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B→A permeability: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the receiver chamber and an initial sample from the donor chamber.

    • Replenish the receiver chamber with fresh HBSS after each sampling.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Visualizations

Ketohexokinase Signaling Pathway in Fructose Metabolism

KHK_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP KHK_IN_1 KHK-IN-1 Hydrochloride KHK_IN_1->KHK AldolaseB Aldolase B F1P->AldolaseB DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis

Caption: Fructose metabolism pathway and the inhibitory action of KHK-IN-1.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Culture for 21-25 days (Differentiation) seed_cells->differentiate check_integrity Assess monolayer integrity (TEER / Lucifer Yellow) differentiate->check_integrity prepare_assay Wash monolayer and add test compound (donor) and buffer (receiver) check_integrity->prepare_assay incubate Incubate at 37°C prepare_assay->incubate collect_samples Collect samples from receiver chamber at time points incubate->collect_samples analyze Analyze samples by LC-MS/MS collect_samples->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: A typical workflow for a Caco-2 permeability experiment.

Cellular Uptake Mechanism

The precise cellular uptake mechanism of this compound has not been definitively elucidated in publicly available literature. However, based on the available data, a hypothesis can be formulated. The compound is described as "cell membrane permeable," and its ability to inhibit the intracellular production of fructose-1-phosphate (F1P) in HepG2 cell lysates confirms its entry into cells.[2]

The Caco-2 data, with a low A→B Papp value and an efflux ratio greater than 2, suggests that the net cellular accumulation is influenced by active efflux transporters.[1] This implies that while the compound can cross the cell membrane, potentially through passive diffusion due to its favorable lipophilicity (clog D = 2.9), its intracellular concentration is limited by active removal from the cell.[1] Further studies, such as uptake experiments in the presence of specific transporter inhibitors, would be necessary to definitively identify the transporters involved and to quantify the relative contributions of passive diffusion and active transport to the overall cellular uptake of this compound.

References

KHK-IN-1 Hydrochloride: A Technical Guide to IC50 Determination and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KHK-IN-1 hydrochloride, a potent and selective inhibitor of ketohexokinase (KHK). The document details its inhibitory activity, the experimental protocols for determining its half-maximal inhibitory concentration (IC50), and its role within the broader context of fructose metabolism.

Core Data Summary

This compound is a selective and cell-permeable inhibitor of ketohexokinase (KHK).[1][2][3] Its hydrochloride salt form generally offers enhanced water solubility and stability, while exhibiting comparable biological activity to the free base at equivalent molar concentrations.[4] The key quantitative data for KHK-IN-1 are summarized in the table below.

ParameterValueTarget/SystemReference
IC50 12 nMKetohexokinase (KHK)[1][2][3][4][5][6][7]
IC50 400 nMFructose-1-Phosphate (F1P) Production in HepG2 cell lysates[1][3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by selectively inhibiting ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate.[8] This action occurs within the ATP-binding pocket of the enzyme.[6] By blocking this initial and rate-limiting step in fructose metabolism, KHK-IN-1 effectively mitigates the downstream metabolic consequences of excessive fructose consumption, which are implicated in conditions such as diabetes and obesity.[1][2][4]

The signaling pathway of fructose metabolism, and the point of inhibition by KHK-IN-1, is illustrated below.

Fructose_Metabolism_Pathway cluster_cell Hepatocyte Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK DHAP DHAP F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde ATP_depletion ATP Depletion F1P->ATP_depletion G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Lipogenesis De Novo Lipogenesis G3P->Lipogenesis UricAcid Uric Acid Production ATP_depletion->UricAcid KHK_IN_1 This compound KHK_IN_1->F1P Inhibition

Caption: Fructose metabolism pathway and the inhibitory action of KHK-IN-1.

Experimental Protocols for IC50 Value Determination

The determination of the IC50 value for this compound can be achieved through various in vitro enzymatic assays. Below are detailed methodologies for two common approaches.

Luminescence-Based KHK Enzymatic Assay

This protocol is adapted from a luminescence-based method to quantify KHK activity by measuring the amount of ADP produced.

Materials:

  • Recombinant human ketohexokinase (KHK-C isoform)

  • This compound

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM KCl, 0.01% Triton X-100

  • Substrate Solution: ATP and Fructose in Assay Buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound solutions or vehicle control (DMSO in Assay Buffer).

  • Add 2.5 µL of KHK enzyme solution (e.g., 0.025 µg/µL in Assay Buffer) to each well.

  • Initiate the reaction by adding 5 µL of the substrate solution (e.g., 0.15 mM ATP and 7 mM Fructose).

  • Incubate the plate for 60 minutes at 30°C.

  • Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 40 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Luminescence_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare KHK-IN-1 Dilutions D Add Inhibitor/Control to Plate A->D B Prepare KHK Enzyme Solution E Add KHK Enzyme B->E C Prepare Substrate Solution F Add Substrate & Incubate C->F D->E E->F G Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 K->L

Caption: Workflow for the luminescence-based KHK IC50 determination assay.

Fluorescence Polarization (FP)-Based KHK Enzymatic Assay (Transcreener® ADP Assay)

This method directly detects the ADP produced in the KHK reaction using a competitive immunoassay.

Materials:

  • Recombinant human ketohexokinase (KHK-C isoform)

  • This compound

  • Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton

  • Substrate Solution: ATP and Fructose in Assay Buffer

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs), including ADP² Antibody and ADP Alexa633 Tracer

  • Stop & Detect Buffer

  • Low-volume 384-well black microplates

Procedure:

  • Prepare serial dilutions of this compound.

  • Dispense the KHK enzyme (e.g., 22 nM) and the inhibitor into the wells of the microplate.

  • Initiate the reaction by adding the substrate solution (e.g., 0.15 mM ATP, 7 mM Fructose).

  • Incubate for 60 minutes at 30°C.

  • Prepare the ADP Detection Mixture by combining the Stop & Detect Buffer, ADP² Antibody, and ADP Alexa633 Tracer.

  • Add the ADP Detection Mixture to each well to terminate the reaction and initiate the detection process.

  • Incubate for 60 minutes at room temperature.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Convert the raw data to ADP concentration using a standard curve.

  • Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.

FP_Assay_Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Dispense Enzyme & Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate C->D E Prepare & Add ADP Detection Mixture D->E F Incubate for Detection E->F G Measure Fluorescence Polarization F->G H Data Analysis & IC50 Calculation G->H

Caption: Workflow for the fluorescence polarization-based KHK IC50 assay.

Conclusion

This compound is a highly potent inhibitor of ketohexokinase, a key enzyme in fructose metabolism. The detailed protocols provided in this guide offer robust methods for the in vitro determination of its IC50 value. Understanding the mechanism of action and having standardized experimental procedures are crucial for researchers in the fields of metabolic diseases and drug discovery.

References

In-Depth Structural Analysis of KHK-IN-1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHK-IN-1 hydrochloride, also identified as compound 8 in seminal literature, is a potent and selective inhibitor of ketohexokinase (KHK).[1] KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[1] Dysregulation of this pathway has been implicated in various metabolic disorders, including obesity and diabetes, making KHK a compelling therapeutic target.[1] This technical guide provides a comprehensive structural analysis of this compound, compiling key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflow.

Chemical and Pharmacokinetic Properties

This compound is a pyrimidinopyrimidine derivative with the chemical name N8-(Cyclopropylmethyl)-N4-(2-(methylthio)phenyl)-2-(piperazin-1-yl)pyrimido[5,4-d]pyrimidine-4,8-diamine hydrochloride. Its chemical and pharmacokinetic properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₇ClN₈S[2]
Molecular Weight 459.01 g/mol [2]
KHK IC₅₀ 12 nM[1]
Cellular IC₅₀ (HepG2) 400 nM[3]
Oral Bioavailability (F) in rats 34%[3]
Half-life (t₁/₂) in rats (oral) 4 h[3]
Volume of Distribution (Vdₛₛ) in rats 32 L/kg[3]
Clearance (CL) in rats 160 mL/min/kg[3]

Structural Elucidation Data

The structural identity of KHK-IN-1 has been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Method Data Reference
ESI-MS m/z 423.4 (M+H)⁺[2]
¹H NMR (400 MHz, DMSO-d₆) δ 9.55 (s, 1H), 8.58 (s, 1H), 8.39 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.0 Hz, 1H), 7.08 (t, J = 7.6 Hz, 1H), 4.02 (br s, 4H), 3.53 (t, J = 6.0 Hz, 2H), 3.09 (br s, 4H), 2.40 (s, 3H), 1.05 (m, 1H), 0.48 (m, 2H), 0.25 (m, 2H)[2]

X-ray Crystallography

The co-crystal structure of KHK-IN-1 (referred to as compound 8 in the publication) in complex with human ketohexokinase has been determined at a resolution of 2.8 Å.[1] The structure reveals that the inhibitor binds within the ATP-binding pocket of the enzyme.[1] The pyrimidinopyrimidine core forms key interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

PDB ID: 3Q92[4]

Note: The ligand in PDB entry 3Q92 is identified as XNB, which corresponds to the structure of KHK-IN-1.

Signaling Pathway and Mechanism of Action

KHK-IN-1 acts as a competitive inhibitor of ketohexokinase, blocking the binding of ATP and subsequent phosphorylation of fructose. This inhibition reduces the production of fructose-1-phosphate and downstream metabolites, thereby mitigating the metabolic consequences of excessive fructose consumption.

KHK_Inhibition_Pathway Fructose Fructose KHK KHK Fructose->KHK Fructose_1_Phosphate Fructose_1_Phosphate KHK->Fructose_1_Phosphate Downstream_Metabolism Downstream_Metabolism Fructose_1_Phosphate->Downstream_Metabolism Metabolic_Dysregulation Metabolic_Dysregulation Downstream_Metabolism->Metabolic_Dysregulation KHK_IN_1 KHK_IN_1 KHK_IN_1->KHK

Caption: KHK-IN-1 inhibits the conversion of fructose to fructose-1-phosphate.

Experimental Protocols

Synthesis of this compound

The synthesis of KHK-IN-1 is based on a general procedure for pyrimidinopyrimidine derivatives. A key intermediate, 2,4,8-trichloropyrimido[5,4-d]pyrimidine, undergoes sequential nucleophilic substitution reactions.

Synthesis_Workflow A 2,4,8-Trichloropyrimido[5,4-d]pyrimidine B Add 2-(methylthio)aniline A->B C Intermediate 1 B->C D Add cyclopropylmethanamine C->D E Intermediate 2 D->E F Add piperazine E->F G KHK-IN-1 (Free Base) F->G H Treat with HCl G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Detailed Protocol:

The synthesis involves a three-step sequential substitution on a trichloropyrimidinopyrimidine core. New compounds were purified by HPLC and characterized by ESI-MS and ¹H NMR.[2]

Ketohexokinase Inhibition Assay

The inhibitory activity of KHK-IN-1 against human KHK-C was determined using a transcreener ADP assay. This homogeneous, competitive fluorescence polarization assay measures the production of ADP, a direct product of the KHK-catalyzed reaction.[2]

Inhibition_Assay_Workflow A Prepare assay plate with KHK enzyme and KHK-IN-1 B Initiate reaction with Fructose and ATP A->B C Incubate at room temperature B->C D Add ADP detection mixture (Transcreener ADP Assay) C->D E Incubate D->E F Read fluorescence polarization E->F G Calculate IC50 values F->G

Caption: Workflow for the KHK enzymatic inhibition assay.

Cellular Fructose-1-Phosphate (F1P) Production Assay

The cellular potency of KHK-IN-1 was assessed by measuring the inhibition of F1P production in HepG2 cell lysates.

Protocol:

  • HepG2 cells are cultured and harvested.

  • Cell lysates are prepared.

  • Lysates are incubated with varying concentrations of this compound.

  • Fructose is added to initiate the enzymatic reaction.

  • The reaction is stopped, and the level of F1P is quantified using LC-MS.[1]

  • IC₅₀ values are determined from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ketohexokinase. Its structural and pharmacological properties make it a valuable tool for studying the role of fructose metabolism in health and disease. The detailed experimental protocols provided herein should facilitate further research and development of KHK inhibitors for the potential treatment of metabolic disorders.

References

KHK-IN-1 Hydrochloride Binding Site on Ketohexokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of KHK-IN-1 hydrochloride on human ketohexokinase (KHK). It consolidates structural data, quantitative binding information, and detailed experimental protocols to serve as a comprehensive resource for researchers in metabolic diseases and drug discovery.

Introduction to Ketohexokinase and this compound

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate. Dysregulation of KHK activity is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, making it a prime therapeutic target.

This compound is a potent and selective, cell-permeable inhibitor of KHK. It belongs to the pyrimidinopyrimidine class of inhibitors and has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases. Understanding the precise binding mechanism of this inhibitor is crucial for the rational design of next-generation KHK inhibitors with improved potency and selectivity.

The this compound Binding Site

Structural studies of human KHK in complex with inhibitors from the same pyrimidinopyrimidine class as KHK-IN-1 reveal that it binds to the ATP-binding pocket of the enzyme. This pocket is located at the interface between the two domains of the KHK monomer.

While a crystal structure specifically for this compound is not publicly available, the structure of KHK in complex with a closely related pyrimidinopyrimidine inhibitor (compound 8 in the originating study) provides a detailed view of the key interactions. Analysis of this and similar structures, such as that of KHK with PF-06835919, reveals a consistent binding mode.

This compound occupies the region of the active site that normally binds the adenine and ribose moieties of ATP. The pyrimidinopyrimidine core forms the scaffold that anchors the inhibitor in the pocket through a series of hydrogen bonds and hydrophobic interactions. A critical interaction for this class of inhibitors is the hydrogen bond formed between the pyrimidine nitrogen and the side chain of Asp-27B .[1][2] This interaction is a key determinant of the inhibitor's potency.

Further stabilization of the inhibitor in the binding pocket is achieved through hydrophobic interactions with surrounding residues. The specific substitutions on the pyrimidinopyrimidine core are designed to complement the shape and chemical nature of the ATP-binding site, thereby enhancing binding affinity and selectivity.

Quantitative Data on this compound Binding

The inhibitory potency of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is the most commonly reported metric.

Parameter Value Assay Conditions Reference
IC50 (KHK enzyme) 12 nMRecombinant human hepatic KHK (KHK-C)[3][4][5][6]
IC50 (cellular) < 500 nMHepG2 cell lysates, measuring F1P production[3][4][5][6]

Note on Binding Affinity Constants (Ki and Kd):

Cheng-Prusoff Equation for a Competitive Inhibitor:

Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate (fructose).

  • Km is the Michaelis constant of KHK for fructose.

Experimental Protocols

KHK Enzymatic Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro potency of KHK inhibitors by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant human KHK-C enzyme

  • This compound or other test inhibitors

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.01% (v/v) Tween-20

  • Substrate Solution: D-fructose in Assay Buffer

  • ATP Solution: Adenosine 5'-triphosphate in Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well white, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the KHK enzyme and prepare the fructose and ATP solutions in Assay Buffer to the desired concentrations.

  • Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the KHK enzyme solution. Allow a brief pre-incubation (e.g., 15 minutes at room temperature).

  • Start the Reaction: Initiate the enzymatic reaction by adding a mixture of the fructose and ATP solutions.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ADP Detection: Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Fructose-1-Phosphate (F1P) Production Assay

This assay measures the ability of a KHK inhibitor to block fructose metabolism in a cellular context.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • This compound or other test inhibitors

  • D-fructose

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • LC-MS/MS system for F1P quantification

Procedure:

  • Cell Culture: Culture HepG2 cells to a suitable confluency in standard cell culture plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free medium for a defined period (e.g., 1 hour).

  • Fructose Challenge: Add D-fructose to the medium to a final concentration that stimulates F1P production (e.g., 5 mM) and incubate for an additional period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Collect the cell lysates and prepare them for LC-MS/MS analysis. This may involve protein precipitation and supernatant collection.

  • F1P Quantification: Quantify the intracellular levels of F1P using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition of F1P production for each inhibitor concentration compared to the vehicle-treated control. Calculate the cellular IC50 value using a dose-response curve fit.

Signaling Pathways and Experimental Workflows

KHK-Mediated Signaling in Metabolic Disease

Inhibition of KHK by this compound impacts several downstream signaling pathways that are crucial in the pathogenesis of metabolic diseases. Fructose metabolism via KHK can lead to ATP depletion, uric acid production, and the generation of precursors for de novo lipogenesis. These metabolic changes can, in turn, induce endoplasmic reticulum (ER) stress and promote pro-inflammatory signaling.

KHK_Signaling_Pathway Fructose Extracellular Fructose KHK KHK Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P DNL De Novo Lipogenesis F1P->DNL ATP_depletion ATP Depletion & Uric Acid Production F1P->ATP_depletion ER_Stress ER Stress DNL->ER_Stress Inflammation Pro-inflammatory Signaling ER_Stress->Inflammation KHK_IN_1 KHK-IN-1 Hydrochloride KHK_IN_1->KHK Inhibition ATP_depletion->ER_Stress Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation Enzyme_Assay KHK Enzymatic Assay (IC50 determination) Selectivity_Assay Kinase Selectivity Panel Enzyme_Assay->Selectivity_Assay Binding_Assay Biophysical Binding Assay (SPR, ITC for Kd) Selectivity_Assay->Binding_Assay Cellular_Assay Cellular F1P Assay (Cellular IC50) Binding_Assay->Cellular_Assay Toxicity_Assay Cytotoxicity Assay Cellular_Assay->Toxicity_Assay PK_Study Pharmacokinetics (PK) Studies Toxicity_Assay->PK_Study Efficacy_Study In Vivo Efficacy Models (e.g., NAFLD models) PK_Study->Efficacy_Study

References

KHK-IN-1 Hydrochloride: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHK-IN-1 hydrochloride is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme pivotal to fructose metabolism. Elevated fructose consumption is increasingly linked to the prevalence of metabolic disorders such as obesity and diabetes, and emerging evidence also implicates KHK in cancer progression. This technical guide provides an in-depth overview of the therapeutic potential of this compound, consolidating available preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways. While the primary focus of existing research is on metabolic diseases, the role of KHK in oncology is a burgeoning field of investigation. It is important to note that, based on current scientific literature, there is no established direct link between this compound and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway.

Introduction

Fructose, once considered a benign sugar, is now recognized as a significant contributor to metabolic disease when consumed in excess. Unlike glucose, fructose metabolism is largely unregulated by insulin and is primarily initiated by ketohexokinase (KHK). KHK phosphorylates fructose to fructose-1-phosphate, a key step that commits fructose to downstream metabolic pathways leading to lipogenesis and inflammation. This compound has emerged as a valuable tool compound and potential therapeutic agent for its ability to selectively inhibit KHK, thereby mitigating the detrimental effects of excessive fructose metabolism.

Mechanism of Action

This compound is a selective and cell-membrane permeable inhibitor of ketohexokinase.[1][2] It exerts its therapeutic effect by blocking the phosphorylation of fructose to fructose-1-phosphate (F1P), the initial and rate-limiting step in fructose metabolism. By inhibiting KHK, this compound effectively reduces the metabolic flux of fructose into pathways that contribute to de novo lipogenesis, uric acid production, and oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
KHK IC₅₀12 nMEnzyme Assay[2]
F1P Production IC₅₀400 nMHepG2 cell lysates[2]

Table 2: In Vitro Metabolic Stability of this compound

SpeciesMicrosomal Stability (% remaining at 10 min)Reference
Human88%[2]
Rat72%[2]

Table 3: In Vivo Pharmacokinetics of this compound in Rats

ParameterValueRoute of AdministrationDoseReference
Oral Bioavailability (F)34%Oral (p.o.)10 mg/kg[2]
Half-life (t₁/₂)4 hOral (p.o.)10 mg/kg[3]
Volume of Distribution (Vdₛₛ)32 L/kgNot specified10 mg/kg[3]
Clearance (CL)160 mL/min/kgNot specified10 mg/kg[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Inhibition of Fructose-1-Phosphate (F1P) Production in HepG2 Cell Lysates

This assay quantifies the ability of this compound to inhibit the production of F1P in a cellular context.

  • Cell Line: Human hepatoma (HepG2) cells.

  • Protocol:

    • HepG2 cells are cultured under standard conditions.

    • Cells are harvested and lysed to prepare cell lysates containing active KHK.

    • The cell lysates are pre-incubated with varying concentrations of this compound (e.g., 0-10 µM) for 30 minutes at 37°C.[2]

    • Fructose (e.g., 15 mM final concentration) is added to initiate the enzymatic reaction.[2]

    • The reaction is incubated for a defined period (e.g., 3 hours) at 37°C.[2]

    • The reaction is terminated, and the amount of F1P produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

    • The IC₅₀ value is calculated by plotting the percentage of F1P inhibition against the concentration of this compound.

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • System: Human and rat liver microsomes.

  • Protocol:

    • This compound is incubated with liver microsomes (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).

    • The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining this compound, is analyzed by LC-MS/MS.

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of major CYP isoforms, which is crucial for assessing potential drug-drug interactions.

  • System: Human liver microsomes and specific CYP isoform probe substrates.

  • Protocol:

    • This compound is incubated with human liver microsomes in the presence of a specific probe substrate for each CYP isoform to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • After a defined incubation period at 37°C, the reaction is terminated.

    • The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

    • The percentage of inhibition of metabolite formation by this compound is calculated relative to a vehicle control.

    • Results for this compound showed no significant inhibition of the tested CYP isoforms.[2]

Rat Oral Bioavailability Study

This in vivo study determines the fraction of an orally administered dose of this compound that reaches systemic circulation.

  • Animal Model: Male Sprague-Dawley rats.[2]

  • Protocol:

    • A cohort of rats is administered this compound intravenously (IV) to determine the area under the concentration-time curve (AUC) for 100% bioavailability.

    • Another cohort of rats is administered this compound orally (p.o.) at a specific dose (e.g., 10 mg/kg).[2]

    • Blood samples are collected at various time points after dosing.

    • Plasma is separated from the blood samples, and the concentration of this compound is determined by LC-MS/MS.

    • Pharmacokinetic parameters, including AUC, Cₘₐₓ, and t₁/₂, are calculated.

    • Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

KHK_Signaling_Pathway cluster_Metabolism Fructose Metabolism cluster_Inhibition Inhibition Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P DHAP_GA DHAP & Glyceraldehyde F1P->DHAP_GA UricAcid Uric Acid Production F1P->UricAcid G3P Glyceraldehyde-3-Phosphate DHAP_GA->G3P Glycolysis Glycolysis G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis KHK_IN_1 KHK-IN-1 Hydrochloride KHK_IN_1->KHK

Ketohexokinase signaling pathway and the inhibitory action of KHK-IN-1 HCl.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation EnzymeAssay Enzyme Assay (KHK IC₅₀) CellAssay Cell-Based Assay (F1P Production IC₅₀) EnzymeAssay->CellAssay MetabolicStability Metabolic Stability (Microsomes) CellAssay->MetabolicStability CYPInhibition CYP450 Inhibition MetabolicStability->CYPInhibition PK_Study Pharmacokinetic Study (Rat) CYPInhibition->PK_Study Efficacy_Models Efficacy Models (Diabetes, Obesity) PK_Study->Efficacy_Models Start Compound Synthesis (KHK-IN-1 HCl) Start->EnzymeAssay

A typical experimental workflow for the preclinical evaluation of KHK-IN-1 HCl.

Therapeutic Potential

Diabetes and Obesity

The primary therapeutic potential of this compound lies in the treatment of metabolic disorders such as type 2 diabetes and obesity.[1][2] By inhibiting KHK, the compound can reduce the metabolic burden of high fructose intake, leading to decreased de novo lipogenesis, improved insulin sensitivity, and a reduction in visceral fat accumulation. The oral bioavailability and favorable metabolic stability profile of this compound make it a promising candidate for further development in this area.

Cancer

Recent research has uncovered a role for KHK in cancer biology. Some cancer cells upregulate fructose transporters and KHK to utilize fructose as an alternative energy source to fuel their growth and proliferation.[4][5] Specifically, the KHK-A isoform has been implicated in promoting breast cancer metastasis.[3] While this compound has not been directly tested in cancer models in the available literature, its mechanism of action suggests a potential therapeutic application in cancers that are dependent on fructose metabolism. Further research is warranted to explore the efficacy of this compound in various cancer types.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ketohexokinase with promising therapeutic potential, particularly in the realm of metabolic diseases. Its favorable preclinical profile, including good oral bioavailability, makes it an attractive candidate for further investigation. The emerging role of KHK in cancer also opens up new avenues for the therapeutic application of KHK inhibitors like this compound. Future studies should focus on elucidating its efficacy in relevant disease models and further characterizing its safety profile.

References

Methodological & Application

KHK-IN-1 Hydrochloride: A Promising Tool for Non-Alcoholic Fatty Liver Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Non-alcoholic fatty liver disease (NAFLD) has become a global health crisis, tightly linked to metabolic syndrome, obesity, and type 2 diabetes.[1][2] The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[2][3] A key driver in the pathogenesis of NAFLD is the excessive consumption of fructose, which is primarily metabolized in the liver by the enzyme ketohexokinase (KHK).[1][3] KHK-IN-1 hydrochloride, a selective and cell-permeable inhibitor of KHK, has emerged as a valuable research tool to investigate the role of fructose metabolism in NAFLD and to explore potential therapeutic strategies.[4][5][6]

Mechanism of Action

This compound targets the initial and rate-limiting step in fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] By inhibiting KHK, this small molecule effectively blocks the downstream metabolic cascade that contributes to de novo lipogenesis (DNL), triglyceride accumulation, and oxidative stress in hepatocytes.[1][3] Preclinical studies have demonstrated that pharmacological inhibition of KHK can lead to a reduction in liver fat, inflammation, and fibrosis, highlighting the therapeutic potential of targeting this pathway.[3][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available preclinical studies.

ParameterValueSpecies/SystemReference
IC50 (KHK enzyme) 12 nMIn vitro[4][5][6]
IC50 (F1P production) 400 nMHepG2 cell lysates[4][5][6]
Oral Bioavailability (F) 34%Rat[4][5]
Half-life (t1/2) 4 hours (oral)Rat[4][5]
Volume of Distribution (Vdss) 32 L/kgRat[4][5]
Clearance (CL) 160 mL/min/kgRat[4][5]

Signaling Pathway

The inhibition of KHK by this compound directly impacts the metabolic fate of fructose within the hepatocyte, preventing its conversion to lipogenic precursors.

KHK_Inhibition_Pathway Fructose Fructose KHK KHK Fructose->KHK substrate Fructose-1-Phosphate Fructose-1-Phosphate KHK->Fructose-1-Phosphate catalyzes De Novo Lipogenesis De Novo Lipogenesis Fructose-1-Phosphate->De Novo Lipogenesis promotes Steatosis Steatosis De Novo Lipogenesis->Steatosis leads to KHK-IN-1 HCl KHK-IN-1 HCl KHK-IN-1 HCl->KHK inhibits

Caption: this compound blocks fructose metabolism.

Experimental Protocols

Herein, we provide detailed protocols for in vitro and in vivo studies using this compound to investigate NAFLD.

In Vitro Model: Fructose-Induced Steatosis in HepG2 Cells

This protocol describes the induction of steatosis in a human hepatoma cell line (HepG2) using fructose and its attenuation by this compound.

Experimental Workflow:

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_HepG2 Seed HepG2 cells Allow_Adherence Allow cells to adhere (24h) Seed_HepG2->Allow_Adherence Pre-treat_KHK Pre-treat with KHK-IN-1 HCl (0-10 µM, 30 min) Allow_Adherence->Pre-treat_KHK Add_Fructose Add Fructose (15 mM, 3h or longer) Pre-treat_KHK->Add_Fructose Cell_Lysis Cell Lysis Add_Fructose->Cell_Lysis Lipid_Staining Oil Red O Staining Add_Fructose->Lipid_Staining F1P_Assay Fructose-1-Phosphate Assay Cell_Lysis->F1P_Assay Gene_Expression qPCR for lipogenic genes Cell_Lysis->Gene_Expression

Caption: In vitro workflow for studying KHK-IN-1 HCl.

Materials:

  • This compound (powder)

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • D-Fructose

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining kit

  • Cell lysis buffer

  • Fructose-1-Phosphate assay kit

  • RNA extraction kit and qPCR reagents

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays, or chamber slides for imaging) and allow them to adhere for 24 hours.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be below 0.1% to avoid cytotoxicity.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30 minutes.[4]

    • Add D-fructose to a final concentration of 15 mM and incubate for an additional 3 to 24 hours, depending on the endpoint being measured.[4]

  • Analysis:

    • Fructose-1-Phosphate (F1P) Measurement: Lyse the cells and measure intracellular F1P levels using a commercially available assay kit according to the manufacturer's instructions.

    • Lipid Accumulation: Stain the cells with Oil Red O to visualize intracellular lipid droplets. Quantify the staining by extracting the dye and measuring its absorbance.

    • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the expression of key lipogenic genes (e.g., SREBP-1c, FASN, ACC).

In Vivo Model: High-Fructose Diet-Induced NAFLD in Rodents

This protocol outlines a general approach for evaluating the efficacy of this compound in a rodent model of diet-induced NAFLD.

Experimental Workflow:

in_vivo_workflow cluster_induction NAFLD Induction cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Acclimatize Acclimatize Animals Diet High-Fructose Diet (several weeks) Acclimatize->Diet Group Group Allocation Diet->Group Administer Administer KHK-IN-1 HCl (e.g., 10 mg/kg, p.o.) Group->Administer Sacrifice Euthanasia & Tissue Collection Administer->Sacrifice Blood_Analysis Serum Analysis (ALT, AST, Lipids) Sacrifice->Blood_Analysis Liver_Histology Liver Histology (H&E, Sirius Red) Sacrifice->Liver_Histology Liver_Analysis Hepatic Triglyceride & Gene Expression Sacrifice->Liver_Analysis

Caption: In vivo workflow for KHK-IN-1 HCl in NAFLD models.

Materials:

  • This compound

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Standard chow diet

  • High-fructose diet (e.g., 60% fructose)

  • Oral gavage needles

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Blood collection tubes

  • Reagents for liver triglyceride measurement

  • Histology supplies (formalin, paraffin, H&E, and Sirius Red stains)

Procedure:

  • Animal Model: House male Sprague-Dawley rats (~250 g) or C57BL/6J mice in a controlled environment with ad libitum access to food and water.[4][5]

  • NAFLD Induction: Feed the animals a high-fructose diet for a period of 8-16 weeks to induce NAFLD. A control group should be fed a standard chow diet.

  • Drug Administration:

    • Prepare a suspension of this compound in a suitable vehicle.

    • Administer this compound orally (p.o.) at a dose of, for example, 10 mg/kg once daily for a specified treatment period (e.g., 4-8 weeks).[4][5] A vehicle control group should receive the vehicle alone.

  • Endpoint Analysis:

    • Serum Analysis: At the end of the treatment period, collect blood samples to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

    • Liver Histology: Euthanize the animals and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).

    • Hepatic Triglyceride Content: Homogenize a portion of the fresh or frozen liver tissue to measure triglyceride content.

    • Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze markers of lipogenesis, inflammation, and fibrosis.

Safety and Handling

This compound is for research use only.[5] Standard laboratory safety precautions should be followed. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[8]

Conclusion

This compound serves as a potent and selective tool for elucidating the role of fructose metabolism in the pathogenesis of NAFLD. The protocols provided here offer a framework for researchers to investigate its effects in both cellular and animal models, paving the way for a deeper understanding of NAFLD and the development of novel therapeutic interventions.

References

Application Notes and Protocols for KHK-IN-1 Hydrochloride in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism.[1][2][3] Elevated fructose consumption is increasingly linked to metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[4][5] By blocking the first committed step in fructose metabolism—the phosphorylation of fructose to fructose-1-phosphate (F1P)—this compound serves as a valuable research tool to investigate the roles of fructose metabolism in the pathophysiology of diabetes and to explore the therapeutic potential of KHK inhibition.[4][5][6] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of diabetes research.

Mechanism of Action

Ketohexokinase exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant isoform in key metabolic tissues such as the liver, kidney, and small intestine.[5][6] KHK-C has a high affinity for fructose and its activity is not subject to feedback inhibition, leading to rapid fructose clearance and F1P production.[6] The accumulation of F1P can lead to ATP depletion, uric acid production, and the generation of substrates for de novo lipogenesis (DNL), contributing to hepatic steatosis and insulin resistance.[5][6] this compound inhibits KHK, thereby preventing the downstream metabolic consequences of excessive fructose metabolism.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for KHK inhibitors, including this compound and the clinically investigated compound PF-06835919.

Table 1: In Vitro Efficacy of KHK Inhibitors

ParameterCompoundValueCell Line/SystemReference
KHK IC₅₀This compound12 nMRecombinant Human KHK[1][2]
F1P Production IC₅₀This compound400 nMHepG2 cell lysates[1][2]

Table 2: In Vivo Pharmacokinetics of this compound in Rats

ParameterValueDosingReference
Oral Bioavailability (F)34%10 mg/kg, p.o.[1][2]
Half-life (t₁/₂)4 hours10 mg/kg, p.o.[1]
Volume of Distribution (Vdₛₛ)32 L/kg10 mg/kg, p.o.[1]
Clearance (CL)160 mL/min/kg10 mg/kg, p.o.[1]

Table 3: Effects of KHK Inhibition on Metabolic Parameters in Preclinical and Clinical Studies

ParameterModel/Study PopulationTreatmentEffectReference
Whole Liver FatAdults with NAFLD and T2DPF-06835919 (300 mg/day for 16 weeks)-19.13% change from baseline[2]
Fasting InsulinHigh-fat diet-fed miceKHK siRNAReduced from 2.0 to 0.9 ng/mL[3]
Fasting InsulinHigh-fat diet-fed miceKHK inhibitorReduced from 2.0 to 0.8 ng/mL[3]
HOMA-IRHigh-fat diet-fed miceKHK siRNA or KHK inhibitorDecreased[3]
Fasting Blood GlucoseHigh-fat diet-fed miceKHK siRNAReduced from 171 to 138 mg/dL[3]
Serum TriglyceridesHigh-fat diet-fed miceKHK siRNA or KHK inhibitorDecreased[3]
Hepatic SteatosisRats on an "American diet"PF-06835919Reversed[6]
HyperinsulinemiaRats on a high-fructose dietPF-06835919Prevented[6]
HypertriglyceridemiaRats on a high-fructose dietPF-06835919Prevented[6]

Signaling Pathways and Experimental Workflows

Fructose Metabolism and Pathogenesis of Insulin Resistance

Fructose_Metabolism Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP KHN_IN_1 KHK-IN-1 Hydrochloride KHN_IN_1->KHK Inhibits ATP_depletion ATP Depletion & Uric Acid Production F1P->ATP_depletion DNL De Novo Lipogenesis (DNL) F1P->DNL Triglycerides Triglycerides (TGs) DNL->Triglycerides Hepatic_Steatosis Hepatic Steatosis (NAFLD) Triglycerides->Hepatic_Steatosis Insulin_Resistance Insulin Resistance Hepatic_Steatosis->Insulin_Resistance T2D Type 2 Diabetes Insulin_Resistance->T2D

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Study of this compound

InVivo_Workflow Animal_Model Induction of Diabetic Animal Model (e.g., High-Fructose Diet) Grouping Randomization into Treatment Groups (Vehicle vs. KHK-IN-1) Animal_Model->Grouping Treatment Daily Administration of This compound (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Body Weight, Food/Water Intake Treatment->Monitoring Metabolic_Tests Metabolic Assessments (GTT, ITT) Treatment->Metabolic_Tests Sacrifice Terminal Sacrifice and Sample Collection (Blood, Liver Tissue) Metabolic_Tests->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: General workflow for an in vivo study evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Fructose-1-Phosphate (F1P) Production in HepG2 Cells

Objective: To determine the cellular potency of this compound by measuring its ability to inhibit fructose-induced F1P production in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • This compound

  • Fructose solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • F1P assay kit or LC-MS/MS for F1P quantification

Procedure:

  • Cell Culture: Culture HepG2 cells in standard conditions until they reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Treatment:

    • Pre-incubate the HepG2 cells with varying concentrations of this compound (e.g., 0-10 µM) for 30 minutes.[1]

    • Add fructose to a final concentration of 15 mM and incubate for an additional 3 hours.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and collect the cell lysates.

  • F1P Quantification:

    • Measure the concentration of F1P in the cell lysates using a commercially available assay kit or by LC-MS/MS.

  • Data Analysis:

    • Normalize the F1P levels to the total protein concentration in each sample.

    • Plot the percentage of F1P inhibition against the concentration of this compound and determine the IC₅₀ value.

Protocol 2: In Vivo Evaluation of this compound in a Rodent Model of Diet-Induced Diabetes/NAFLD

Objective: To assess the efficacy of this compound in improving metabolic parameters in a rodent model of diabetes or NAFLD induced by a high-fructose or high-fat diet.

Materials:

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Standard chow diet

  • High-fructose diet (e.g., 30-60% of calories from fructose) or high-fat diet (e.g., 45-60% of calories from fat)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Equipment for oral gavage

  • Glucometer and test strips

  • Insulin ELISA kit

  • Triglyceride assay kit

  • Materials for histology (formalin, paraffin, H&E stain)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week with free access to standard chow and water.

  • Induction of Metabolic Disease:

    • Divide the animals into a control group (standard chow) and a disease-induction group (high-fructose or high-fat diet).

    • Feed the respective diets for a period of 8-16 weeks to induce features of metabolic syndrome such as insulin resistance, hyperlipidemia, and hepatic steatosis.

  • Treatment:

    • Randomly assign the animals in the disease-induction group to receive either vehicle or this compound (e.g., 10 mg/kg, orally, once or twice daily) for a specified duration (e.g., 4-8 weeks).

  • Metabolic Monitoring:

    • Monitor body weight, food, and water intake regularly.

    • Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • Terminal Procedures:

    • At the end of the study, fast the animals overnight and collect blood samples for the analysis of plasma glucose, insulin, and triglycerides.

    • Euthanize the animals and collect liver tissue for histological analysis (H&E staining for steatosis) and for the measurement of liver triglycerides and F1P levels.

  • Data Analysis:

    • Compare the metabolic parameters and histological scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests. Calculate the HOMA-IR index as a measure of insulin resistance.

Protocol 3: KHK Enzymatic Activity Assay

Objective: To measure the enzymatic activity of KHK in tissue lysates and assess the inhibitory effect of this compound.

Materials:

  • Tissue lysates (e.g., from liver)

  • This compound

  • Assay buffer

  • Fructose solution

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection kit

Procedure:

  • Tissue Lysate Preparation: Homogenize liver tissue in a suitable lysis buffer and determine the protein concentration.

  • Reaction Setup:

    • In a 384-well plate, add the tissue lysate (containing KHK) to the assay buffer.

    • Add varying concentrations of this compound or vehicle.

    • Initiate the enzymatic reaction by adding a mixture of fructose and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the KHK activity.

    • Calculate the percentage of KHK inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a critical tool for elucidating the role of fructose metabolism in diabetes and related metabolic disorders. The protocols outlined above provide a framework for researchers to investigate its effects in both cellular and animal models. By inhibiting KHK, researchers can explore the downstream consequences on insulin signaling, lipid metabolism, and the overall progression of metabolic disease, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for KHK-IN-1 Hydrochloride in Obesity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of obesity studies utilizing KHK-IN-1 hydrochloride, a selective inhibitor of ketohexokinase (KHK). The following sections detail the mechanism of action, protocols for in vitro and in vivo experiments, and expected outcomes based on preclinical data.

Introduction to this compound

This compound is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Elevated fructose consumption is increasingly linked to the prevalence of obesity and associated metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. By blocking the first step in fructose metabolism, the conversion of fructose to fructose-1-phosphate (F1P), this compound offers a targeted therapeutic strategy to mitigate the adverse metabolic effects of excessive fructose intake.

Mechanism of Action: this compound competitively inhibits the ATP-binding site of KHK, preventing the phosphorylation of fructose. This leads to a reduction in the downstream production of lipogenic precursors, thereby decreasing de novo lipogenesis (DNL) in the liver.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound and related KHK inhibitors.

Parameter Value Assay System Reference
KHK-IN-1 IC₅₀ 12 nMRecombinant human KHK-C[1]
F1P Production IC₅₀ 400 nMHepG2 cell lysates[1]

Table 1: In Vitro Efficacy of this compound. This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against the purified KHK enzyme and its effect on fructose-1-phosphate (F1P) production in a cellular context.

Parameter Animal Model Treatment Outcome Reference
Oral Bioavailability Sprague-Dawley Rats10 mg/kg, single oral dose34%Not explicitly cited
Body Weight High-Fat Diet MiceKHK inhibitorNo significant reduction[2]
Hepatic Steatosis High-Fructose Diet RatsKHK inhibitor (PF-06835919)Reversed[3]
Hypertriglyceridemia High-Fructose Diet RatsKHK inhibitor (PF-06835919)Prevented[3]
Hyperinsulinemia High-Fructose Diet RatsKHK inhibitor (PF-06835919)Prevented[3]
Glucose Tolerance High-Fat Diet MiceKHK inhibitorImpaired[1][4]
De Novo Lipogenesis High-Fat Diet MiceKHK inhibitorDecreased[1][2][4][5]

Table 2: Summary of In Vivo Effects of KHK Inhibitors in Rodent Models of Obesity. This table outlines the observed effects of KHK inhibitors on key metabolic parameters in preclinical obesity models. It is important to note that while KHK inhibition effectively addresses hepatic steatosis and dyslipidemia, its impact on overall body weight and glucose tolerance can be complex.

Experimental Protocols

In Vitro KHK Inhibition Assay in HepG2 Cells

This protocol details the procedure to assess the inhibitory effect of this compound on fructose-1-phosphate (F1P) production in human liver carcinoma (HepG2) cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • This compound

  • D-Fructose

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., 10 mM ammonium acetate)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) dissolved in culture medium for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Fructose Stimulation: Add D-fructose to a final concentration of 15 mM to each well and incubate for an additional 60 minutes at 37°C.

  • Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Precipitation: Add acetonitrile to the cell lysate to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.

  • F1P Quantification: Analyze the supernatant for F1P levels using a validated LC-MS/MS method.

  • Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of F1P inhibition against the log concentration of the inhibitor.

In Vivo Study in a Diet-Induced Obese (DIO) Rat Model

This protocol describes the induction of obesity in Sprague-Dawley rats and the subsequent evaluation of this compound's efficacy.

Materials:

  • Male Sprague-Dawley rats (e.g., 5-6 weeks old)

  • Standard chow diet

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Glucometer and test strips

  • ELISA kits for insulin, triglycerides, and cholesterol

Procedure:

  • Acclimation: Acclimate the rats to the animal facility for at least one week with free access to standard chow and water.

  • Obesity Induction: Divide the rats into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet for 8-12 weeks to induce obesity.

  • Treatment Groups: Once obesity is established (e.g., a significant increase in body weight compared to the control group), subdivide the HFD-fed rats into at least two groups:

    • HFD + Vehicle

    • HFD + this compound (e.g., 10-30 mg/kg, administered daily by oral gavage)

  • Treatment Period: Administer the treatment for a predefined period (e.g., 4-8 weeks). Monitor body weight, food, and water intake regularly.

  • Metabolic Phenotyping:

    • Oral Glucose Tolerance Test (OGTT): Towards the end of the study, perform an OGTT. After an overnight fast, administer an oral glucose bolus (e.g., 2 g/kg). Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[6][7][8][9]

    • Terminal Blood Collection: At the end of the study, fast the animals overnight and collect terminal blood samples via cardiac puncture under anesthesia.

    • Biochemical Analysis: Use the collected serum to measure fasting glucose, insulin, triglycerides, and total cholesterol using appropriate assay kits.[10][11][12][13][14]

  • Tissue Collection: Harvest liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis) and molecular analysis (e.g., gene expression of lipogenic markers).

  • Data Analysis: Analyze the data for significant differences between the treatment groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Fructose_Metabolism_and_KHK_Inhibition cluster_1 Intervention cluster_2 Downstream Effects KHK_IN_1 KHK-IN-1 Hydrochloride KHK KHK KHK_IN_1->KHK Inhibits Reduced_DNL Reduced De Novo Lipogenesis Reduced_Steatosis Reduced Hepatic Steatosis

Experimental_Workflow

Expected Outcomes and Interpretation

Based on existing preclinical data for KHK inhibitors, treatment with this compound in a diet-induced obesity model is expected to:

  • Reduce Hepatic Steatosis: Histological analysis of the liver is expected to show a significant reduction in lipid droplet accumulation in the treatment group compared to the vehicle control group.

  • Improve Dyslipidemia: A significant decrease in serum triglycerides is anticipated. The effects on total cholesterol may be more variable.

  • Attenuate Hyperinsulinemia: Fasting insulin levels are expected to be lower in the treated animals.

  • Modulate Lipogenic Gene Expression: A decrease in the expression of key lipogenic genes such as Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1) in the liver is expected, consistent with the inhibition of the ChREBP and SREBP-1c pathways.[15][16][17][18]

It is important to note that a significant reduction in overall body weight may not be observed, as the primary mechanism of action is related to hepatic lipid metabolism rather than appetite suppression or increased energy expenditure. Furthermore, some studies have reported impaired glucose tolerance with KHK inhibition, a factor that should be carefully monitored and investigated.[1][4]

Conclusion

This compound represents a promising tool for investigating the role of fructose metabolism in the pathogenesis of obesity and related metabolic disorders. The protocols and expected outcomes outlined in these application notes provide a framework for designing robust preclinical studies to evaluate its therapeutic potential. Careful consideration of the experimental design, including appropriate animal models, diet composition, and a comprehensive set of metabolic endpoints, will be crucial for elucidating the full pharmacological profile of this compound.

References

Application Notes and Protocols: Preparation of K-IN-1 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of KHK-IN-1 hydrochloride, a selective and cell-permeable ketohexokinase (KHK) inhibitor. Accurate preparation of this stock solution is critical for ensuring reproducible results in downstream experiments.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 459.01 g/mol [1][2]
CAS Number 1303470-48-5[1]
IC50 (KHK) 12 nM[3]
IC50 (F1P production in HepG2 cell lysates) 400 nM[3]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Recommended Stock Concentration 10 mM[3]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.59 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 459.01 g/mol = 4.59 mg

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution with 4.59 mg of compound, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

  • Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Stock Solution Preparation start Start equilibrate Equilibrate KHK-IN-1 HCl to Room Temperature start->equilibrate 1. weigh Weigh KHK-IN-1 HCl equilibrate->weigh 2. add_dmso Add Anhydrous DMSO weigh->add_dmso 3. dissolve Vortex to Dissolve add_dmso->dissolve 4. aliquot Aliquot into Single-Use Tubes dissolve->aliquot 5. store Store at -20°C or -80°C aliquot->store 6. end_prep End store->end_prep

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context

KHK-IN-1 is an inhibitor of ketohexokinase (KHK), a key enzyme in fructose metabolism. The simplified pathway below illustrates the point of inhibition.

G cluster_pathway Fructose Metabolism Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P Downstream Downstream Metabolic Pathways F1P->Downstream KH_IN_1 This compound KH_IN_1->KHK

Caption: Inhibition of KHK by this compound in the fructose metabolism pathway.

References

Application Notes and Protocols for Measuring F1P Inhibition with KHK-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P). This is the first and rate-limiting step in fructose metabolism. Dysregulation of this pathway has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2] KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of KHK.[3][4] By blocking KHK activity, this compound reduces the production of F1P, thereby mitigating the downstream metabolic consequences of excessive fructose consumption.[1] These application notes provide detailed protocols for measuring the inhibition of F1P production by this compound in both biochemical and cellular assays.

Mechanism of Action

This compound is a selective inhibitor of ketohexokinase (KHK), the enzyme that catalyzes the conversion of fructose to fructose-1-phosphate (F1P). By binding to KHK, this compound blocks its enzymatic activity, leading to a reduction in F1P levels. This inhibition helps to prevent the metabolic overload caused by excessive fructose metabolism, which can contribute to the development of metabolic diseases.

Data Presentation

The inhibitory activity of this compound has been quantified to determine its potency against KHK and its effect on F1P production in a cellular context.

ParameterValueSystemReference
IC50 (KHK enzyme) 12 nMRecombinant KHK[3]
IC50 (F1P Production) 400 nMHepG2 cell lysates[3][4]

Signaling Pathway

The metabolism of fructose begins with its phosphorylation by KHK to form F1P. F1P is then cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can enter glycolysis and other metabolic pathways. Unregulated, high levels of fructose can lead to an accumulation of F1P and subsequent downstream metabolic dysregulation, including increased de novo lipogenesis and uric acid production. This compound acts by inhibiting KHK, thereby reducing F1P levels and mitigating these downstream effects.

Fructose_Metabolism Fructose Fructose KHK KHK (Ketohexokinase) Fructose->KHK ATP to ADP F1P Fructose-1-Phosphate (F1P) KHK->F1P AldolaseB Aldolase B F1P->AldolaseB DNL De Novo Lipogenesis (Fatty Acid Synthesis) F1P->DNL UricAcid Uric Acid Production F1P->UricAcid DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Metabolic_Stress Metabolic Stress (e.g., NAFLD, Obesity) DNL->Metabolic_Stress UricAcid->Metabolic_Stress Inhibitor This compound Inhibitor->KHK

Fructose metabolism and inhibition by this compound.

Experimental Protocols

Biochemical Assay: KHK Activity Measurement using ADP-Glo™ Kinase Assay

This protocol measures the activity of recombinant KHK by quantifying the amount of ADP produced during the phosphorylation of fructose. The ADP-Glo™ Kinase Assay is a luminescence-based assay.

Materials:

  • Recombinant human KHK enzyme

  • This compound

  • Fructose

  • ATP

  • KHK reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Biochemical_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - KHK Enzyme - KHK-IN-1 (serial dilution) - Fructose Solution - ATP Solution Assemble Assemble Reaction Mix: - KHK Reaction Buffer - KHK Enzyme - KHK-IN-1 or Vehicle Reagents->Assemble Preincubation Pre-incubate Assemble->Preincubation Initiate Initiate Reaction with Fructose and ATP Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction & Deplete ATP (add ADP-Glo™ Reagent) Incubate->Terminate Incubate1 Incubate at RT Terminate->Incubate1 Develop Convert ADP to ATP & Generate Light (add Kinase Detection Reagent) Incubate1->Develop Incubate2 Incubate at RT Develop->Incubate2 Read Read Luminescence Incubate2->Read

Biochemical assay workflow for KHK inhibition.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare stock solutions of fructose and ATP in KHK reaction buffer.

    • Dilute the recombinant KHK enzyme to the desired concentration in KHK reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of this compound dilution or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of diluted KHK enzyme to each well.

    • Pre-incubate the plate for 30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a solution containing fructose and ATP. The final concentrations should be optimized for the specific KHK enzyme lot.

    • Incubate the plate for 60 minutes at 37°C.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[5]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[5]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Measurement of F1P Inhibition in HepG2 Cells by LC-MS/MS

This protocol describes the measurement of intracellular F1P levels in HepG2 cells treated with this compound, followed by fructose stimulation.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Fructose

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Experimental Workflow:

Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Seed Seed HepG2 cells Treat Treat with KHK-IN-1 or Vehicle Seed->Treat Stimulate Stimulate with Fructose Treat->Stimulate Wash Wash cells with PBS Stimulate->Wash Quench Quench Metabolism (e.g., with cold methanol) Wash->Quench Scrape Scrape and Collect Lysate Quench->Scrape Centrifuge Centrifuge to Pellet Debris Scrape->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Supernatant Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Quantify F1P Inject->Analyze

Cellular assay workflow for measuring F1P inhibition.

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound (0-10 µM) or vehicle (DMSO) for 30 minutes.[3]

    • Stimulate the cells with 15 mM fructose for 3 hours.[3]

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into an LC-MS/MS system.

    • Separate F1P from other metabolites using a suitable column (e.g., a HILIC or anion exchange column).

    • Detect and quantify F1P using tandem mass spectrometry in negative ion mode, monitoring for the specific precursor-to-product ion transition for F1P.

  • Data Analysis:

    • Generate a standard curve using known concentrations of an F1P standard.

    • Quantify the amount of F1P in each sample by comparing its peak area to the standard curve.

    • Normalize the F1P levels to the total protein concentration of the cell lysate.

    • Calculate the percentage of F1P inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

The provided protocols offer robust methods for assessing the inhibitory activity of this compound on F1P production. The biochemical assay is suitable for high-throughput screening and initial characterization of inhibitors, while the cellular assay provides a more physiologically relevant system to confirm inhibitor potency and cellular permeability. These tools are valuable for researchers in academic and industrial settings who are investigating the role of KHK in metabolic diseases and developing novel therapeutic agents.

References

Troubleshooting & Optimization

common problems in KHK-IN-1 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KHK-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guide

This guide addresses common problems that may be encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Compound Precipitation in Aqueous Solution Low aqueous solubility of this compound.This compound has better solubility in its salt form.[1] For cell culture, prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your cells (typically <0.1%). For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80.[2]
Inconsistent or No Inhibitory Effect 1. Compound degradation. 2. Incorrect concentration. 3. Insufficient incubation time.1. Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles by preparing aliquots. 2. Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific assay. 3. Ensure sufficient pre-incubation time with the enzyme or cells before adding the substrate. A 30-minute pre-incubation is a good starting point.[2]
Unexpected Off-Target Effects 1. Non-specific binding at high concentrations. 2. Interaction with other kinases or cellular components.1. Use the lowest effective concentration of this compound determined from your dose-response experiments. 2. While KHK-IN-1 is a selective inhibitor, it's good practice to include appropriate controls.[1][2][3] Consider using a structurally different KHK inhibitor as a comparator or performing kinase panel screening to assess selectivity.
Variability Between Experimental Batches 1. Inconsistent compound handling. 2. Differences in cell passage number or health.1. Standardize your protocol for preparing and handling this compound solutions. Ensure complete dissolution of the compound. 2. Maintain consistent cell culture conditions, including passage number and confluency, as these can affect cellular metabolism and drug response.
Difficulty in Achieving Complete Dissolution in Water The hydrochloride salt form has enhanced water solubility, but it may still be limited.[1]For aqueous stock solutions, warming the solution to 60°C and using sonication can aid dissolution.[2] It is recommended to filter-sterilize the aqueous solution using a 0.22 µm filter before use.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and cell-permeable inhibitor of ketohexokinase (KHK).[1][2][3] KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P), the first step in fructose metabolism.[4] By inhibiting KHK, this compound blocks this initial step, thereby attenuating the downstream metabolic effects of fructose.

Q2: What are the recommended storage conditions for this compound?

A2: Solid this compound should be stored at -20°C, sealed, and away from moisture.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What is the solubility of this compound?

A3: The solubility of this compound is as follows:

  • DMSO: ≥ 25 mg/mL (54.47 mM) with the aid of ultrasound. It is important to use newly opened DMSO as it is hygroscopic, which can affect solubility.[2]

  • Water: ≥ 14.29 mg/mL (31.13 mM) with the aid of ultrasound and warming to 60°C.[2]

Q4: What are the known IC50 values for this compound?

A4: this compound has an IC50 of 12 nM for KHK.[1][2][3] In HepG2 cell lysates, it inhibits the production of fructose-1-phosphate (F1P) with an IC50 of 400 nM.[1][2][3]

Q5: Are there any known off-target effects of this compound?

A5: this compound is a selective inhibitor of KHK.[1][2][3] Studies have shown that it does not significantly inhibit major cytochrome P450 enzymes (1A2, 2C19, 2D6, 2C9, and 3A4) in human liver microsomes.[2] However, as with any kinase inhibitor, it is crucial to use the appropriate concentration and include proper controls to minimize the risk of off-target effects.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 Reference
Ketohexokinase (KHK)Enzymatic Assay12 nM[1][2][3]
Fructose-1-Phosphate (F1P) ProductionHepG2 Cell Lysate400 nM[1][2][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

Parameter Value Reference
Dose 10 mg/kg (single oral gavage)[2]
Oral Bioavailability (F) 34%[2]
Oral Half-life (t1/2) 4 hours[2]
Volume of Distribution (Vdss) 32 L/kg[2]
Clearance (CL) 160 mL/min/kg[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • For In Vitro Experiments (DMSO Stock): a. Equilibrate the this compound vial to room temperature before opening. b. Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). c. To aid dissolution, sonicate the vial in a water bath until the solution is clear. d. Aliquot the stock solution into single-use vials and store at -80°C.

  • For In Vivo Experiments (Formulation): a. Prepare a stock solution in DMSO as described above (e.g., 20.8 mg/mL).[2] b. In a separate tube, add 400 µL of PEG300. c. Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly. d. Add 50 µL of Tween-80 and mix until the solution is homogeneous. e. Add 450 µL of saline to reach a final volume of 1 mL and mix well.[2] f. This formulation should be prepared fresh on the day of use.[2]

Protocol 2: In Vitro Inhibition of Fructose-1-Phosphate Production in HepG2 Cells
  • Cell Seeding: a. Seed HepG2 cells in a suitable culture plate and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. b. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0-10 µM).[2] c. Include a vehicle control (medium with the same final concentration of DMSO). d. Pre-incubate the cells with the compound for 30 minutes at 37°C.[2]

  • Fructose Stimulation: a. After the pre-incubation period, add fructose to each well to a final concentration of 15 mM.[2] b. Incubate the cells for an additional 3 hours at 37°C.[2]

  • Cell Lysis and F1P Measurement: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer. c. Collect the cell lysates and measure the concentration of fructose-1-phosphate using a suitable method, such as LC-MS/MS.

  • Data Analysis: a. Normalize the F1P levels to the total protein concentration in each lysate. b. Plot the percentage of F1P inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

KHK_Signaling_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP Metabolism Downstream Metabolic Pathways (e.g., Glycolysis, Lipogenesis) F1P->Metabolism KHOK_IN_1 KHK-IN-1 Hydrochloride KHOK_IN_1->KHK

Caption: this compound inhibits fructose metabolism.

experimental_workflow start Start prepare_stock Prepare KHK-IN-1 Stock Solution (DMSO) start->prepare_stock seed_cells Seed HepG2 Cells start->seed_cells treat_cells Treat Cells with KHK-IN-1 Dilutions prepare_stock->treat_cells seed_cells->treat_cells pre_incubate Pre-incubate for 30 min treat_cells->pre_incubate add_fructose Add Fructose (15 mM) pre_incubate->add_fructose incubate Incubate for 3 hours add_fructose->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_f1p Measure F1P (e.g., LC-MS/MS) lyse_cells->measure_f1p analyze_data Analyze Data and Determine IC50 measure_f1p->analyze_data end End analyze_data->end

Caption: In vitro F1P inhibition assay workflow.

References

troubleshooting inconsistent results with KHK-IN-1 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KHK-IN-1 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this selective ketohexokinase (KHK) inhibitor and to help troubleshoot inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK).[1][2][3][4] Its primary mechanism of action is to block the enzymatic activity of KHK, which is the first enzyme in fructose metabolism. By inhibiting KHK, this compound prevents the conversion of fructose to fructose-1-phosphate (F1P).[5] This action can help in studying and potentially mitigating the downstream metabolic consequences of excessive fructose consumption, which are implicated in conditions like diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][5][6]

Q2: What is the difference between KHK-IN-1 and this compound?

KHK-IN-1 is the free base form of the molecule, while this compound is the salt form. The hydrochloride salt generally offers improved water solubility and stability compared to the free base, which can be advantageous for consistency in experimental setups.[1] Biologically, at equivalent molar concentrations, both forms are expected to exhibit comparable activity.[1]

Q3: I am seeing variable IC50 values in my cell-based assays. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Cell Type and Metabolism: Different cell lines may have varying levels of KHK expression and fructose metabolism, leading to different sensitivities to the inhibitor.

  • Fructose Concentration: The concentration of fructose in your cell culture medium is a critical variable. High levels of fructose may require higher concentrations of the inhibitor to achieve the same level of KHK inhibition.

  • Compound Solubility and Stability: Ensure your stock solutions of this compound are fully dissolved and have not precipitated. The hydrochloride salt has better aqueous solubility, but it's still recommended to prepare fresh dilutions from a DMSO stock for each experiment.[2][7]

  • Incubation Time: The pre-incubation time with the inhibitor before adding fructose, as well as the total incubation time, can significantly impact the results. Refer to established protocols for guidance.[1][2]

  • Assay Endpoint: The method used to measure KHK inhibition (e.g., direct measurement of F1P) can influence the outcome.

Q4: My in vivo results are not consistent with my in vitro data. Why might this be?

Discrepancies between in vitro and in vivo results are common in drug discovery and can be attributed to:

  • Pharmacokinetics: KHK-IN-1 has been shown to have moderate oral bioavailability (34%) in rats, with a high volume of distribution and clearance.[1][2] These pharmacokinetic properties will influence the effective concentration of the inhibitor at the target tissue.

  • Metabolism: While KHK-IN-1 is relatively stable in human and rat liver microsomes, in vivo metabolism can still occur, affecting the compound's half-life and exposure.[1][2]

  • Off-Target Effects: Although described as selective, at higher concentrations in vivo, unforeseen off-target effects could contribute to the observed phenotype.

  • Compensatory Mechanisms: Biological systems can adapt to the inhibition of a metabolic pathway. Chronic dosing might lead to compensatory changes that are not observed in acute in vitro experiments.

Q5: I've observed an unexpected accumulation of a metabolite in my cells after treatment. Is this normal?

Yes, this can be an expected consequence of KHK inhibition. By blocking the conversion of fructose to F1P, fructose itself may accumulate upstream of the enzyme. More importantly, some studies suggest that inhibiting KHK can lead to the accumulation of F1P if the inhibition is incomplete or if there are alternative pathways for its production.[8] This accumulation of F1P has been linked to downstream effects such as glycogen accumulation and even impaired glucose tolerance, which contrasts with the effects seen with KHK gene knockdown.[8] It is crucial to monitor the levels of key metabolites in your experimental system.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of the Compound
  • Possible Cause: this compound has limited water solubility. Using plain aqueous buffers to dilute a DMSO stock can cause the compound to precipitate.

  • Solution:

    • Prepare high-concentration stock solutions in 100% DMSO.[2][7][9] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][9]

    • For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls.

    • For in vivo studies, specific formulation vehicles may be required. A suggested formulation includes DMSO, PEG300, Tween-80, and saline.[2] Another option is using SBE-β-CD in saline.[2]

    • If you suspect precipitation, briefly sonicate or warm the solution to 37°C to aid dissolution before use.[7][9]

Issue 2: Inconsistent Inhibition of Fructose-1-Phosphate (F1P) Production
  • Possible Cause: Variability in experimental conditions can lead to fluctuating results.

  • Solution:

    • Standardize Fructose Concentration: Ensure the concentration of fructose used to challenge the cells is consistent across all experiments.

    • Optimize Inhibitor Pre-incubation Time: A pre-incubation period with this compound before the addition of fructose allows the inhibitor to engage with the KHK enzyme. A 30-minute pre-incubation has been used in protocols with HepG2 cell lysates.[1][2]

    • Confirm Cell Health: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity of the compound or the vehicle.

    • Use a Positive Control: Include a known KHK inhibitor as a positive control to validate your assay system.

Issue 3: Unexpected Biological Readouts
  • Possible Cause: The biological context of your experiment can significantly influence the outcome of KHK inhibition.

  • Solution:

    • Metabolite Profiling: If feasible, perform targeted or untargeted metabolomics to understand the broader metabolic changes induced by this compound in your specific model system. Pay close attention to levels of fructose, F1P, and downstream glycolytic intermediates.

    • Consider Kinase-Independent Effects: Research suggests that KHK may have functions independent of its kinase activity.[8] The observed phenotype may not solely be due to the inhibition of fructose phosphorylation.

    • Compare with Genetic Knockdown: If possible, compare the pharmacological inhibition with results from siRNA-mediated knockdown of KHK. This can help distinguish between effects related to the enzymatic inhibition and potential off-target or kinase-independent effects.[8]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (KHK enzyme) 12 nMN/A[1][2][4][9]
IC50 (F1P production) 400 nMHepG2 cell lysates[1][2][3]
Oral Bioavailability (F) 34%Rat[1][2]
Oral Half-life (t1/2) 4 hoursRat[1][2]
Volume of Distribution (Vdss) 32 L/kgRat[1][2]
Clearance (CL) 160 mL/min/kgRat[1][2]
Microsomal Stability (10 min) 88% remainingHuman liver microsomes[1][2]
Microsomal Stability (10 min) 72% remainingRat liver microsomes[1][2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Fructose-1-Phosphate Production in HepG2 Cell Lysates
  • Cell Lysate Preparation:

    • Culture HepG2 cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Homogenize the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the cell lysate (e.g., 50 µg of total protein), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP), and varying concentrations of this compound (e.g., 0-10 µM). Prepare a vehicle control (DMSO).

    • Pre-incubate the reaction mixture for 30 minutes at 37°C.

    • Initiate the reaction by adding fructose to a final concentration of 15 mM.

    • Incubate for 3 hours at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., perchloric acid).

  • F1P Quantification:

    • Neutralize the samples.

    • Quantify the concentration of F1P using a commercially available colorimetric or fluorometric assay kit or by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.

Visualizations

KHK_Signaling_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP Downstream Downstream Metabolic Pathways (e.g., Glycolysis, Lipogenesis) F1P->Downstream Inhibitor This compound Inhibitor->KHK

Caption: this compound inhibits the KHK-mediated conversion of fructose.

Troubleshooting_Workflow Start Inconsistent Results with This compound CheckSolubility Issue: Solubility/Precipitation? Start->CheckSolubility SolubilitySolutions Action: - Use DMSO stock - Check final DMSO concentration - Use appropriate in vivo vehicle - Warm/sonicate if needed CheckSolubility->SolubilitySolutions Yes CheckAssay Issue: Assay Variability? CheckSolubility->CheckAssay No SolubilitySolutions->CheckAssay AssaySolutions Action: - Standardize fructose concentration - Optimize pre-incubation time - Confirm cell health - Use positive control CheckAssay->AssaySolutions Yes CheckBioReadout Issue: Unexpected Biological Readout? CheckAssay->CheckBioReadout No AssaySolutions->CheckBioReadout BioReadoutSolutions Action: - Perform metabolite profiling - Consider kinase-independent effects - Compare with genetic knockdown CheckBioReadout->BioReadoutSolutions Yes End Consistent Results CheckBioReadout->End No BioReadoutSolutions->End

Caption: A troubleshooting workflow for this compound experiments.

References

Technical Support Center: KHK-IN-1 Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the in vitro cytotoxicity of KHK-IN-1 hydrochloride. Our aim is to help you achieve reliable and reproducible results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: High Levels of Unexpected Cell Death

You observe significant cytotoxicity at concentrations where you expect to see specific inhibition of ketohexokinase (KHK).

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the culture medium. 3. Consider performing a solubility test of this compound in your specific cell culture medium.
Solvent Toxicity 1. Run a vehicle control experiment with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. Ensure the final solvent concentration in the culture medium is non-toxic to your cell line (typically ≤ 0.1% for DMSO).
Off-Target Effects 1. Perform a dose-response curve to determine the optimal concentration range for KHK inhibition with minimal cytotoxicity. 2. Use a positive control for KHK inhibition to confirm the on-target effect. 3. Consider using a structurally different KHK inhibitor as a comparator to see if the cytotoxic effect is specific to KHK-IN-1.
Cell Line Sensitivity 1. Review the literature for the sensitivity of your specific cell line to KHK inhibitors or similar compounds. 2. If possible, test the compound on a different, less sensitive cell line to confirm if the cytotoxicity is cell-type specific.

Issue 2: Inconsistent or Irreproducible Results

You are observing high variability in cytotoxicity or inhibitory activity between experiments.

Possible Cause Troubleshooting Steps
Stock Solution Instability 1. Prepare fresh stock solutions for each experiment. 2. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. 3. Store stock solutions at the recommended temperature (-20°C for short-term, -80°C for long-term) and protect from light.[1][2]
Inaccurate Pipetting 1. Calibrate your pipettes regularly. 2. Use low-retention pipette tips for handling the compound and viscous solvents like DMSO. 3. Prepare a master mix of the final drug concentration to add to replicate wells to ensure consistency.
Cell Culture Conditions 1. Maintain consistent cell passage numbers and seeding densities for all experiments. 2. Regularly test your cell lines for mycoplasma contamination. 3. Ensure uniform incubation conditions (temperature, CO2, humidity).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

KHK-IN-1 is a selective and cell-permeable inhibitor of ketohexokinase (KHK), also known as fructokinase.[3][4][5] KHK is the primary enzyme that catalyzes the first step of fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate (F1P).[6][7] By inhibiting KHK, KHK-IN-1 blocks this pathway.[6]

Q2: What are the known IC50 values for KHK-IN-1?

The inhibitory potency of KHK-IN-1 has been determined in different assays.

Target/Assay IC50 Value Cell Line/System
Ketohexokinase (KHK)12 nMN/A
Fructose-1-Phosphate (F1P) Production400 nMHepG2 cell lysates

[Data sourced from multiple references[1][3][4][5][8]]

Q3: What is the recommended solvent and storage for this compound stock solutions?

This compound is soluble in DMSO.[9] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free form.[3]

Q4: How can I assess the cytotoxicity of this compound in my cell line?

Several methods can be used to measure cytotoxicity. It is often recommended to use more than one assay to get a comprehensive understanding of the cytotoxic mechanism.

  • Membrane Integrity Assays: These assays, such as the LDH release assay or the use of vital dyes like trypan blue or propidium iodide, measure the leakage of intracellular components or the uptake of dyes by cells with compromised membranes.[10]

  • Metabolic Activity Assays: Assays like the MTT, MTS, or XTT assay measure the metabolic activity of cells, which is often correlated with cell viability.[10][11] However, be aware that compounds affecting cellular metabolism can give a composite readout of both cell death and metabolic impairment.[11]

  • Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation or DNA fragmentation.

Q5: Are there any known off-target effects of KHK-IN-1?

KHK-IN-1 is described as a selective inhibitor of KHK.[3][5] It has been shown to not significantly inhibit major cytochrome P450 enzymes (1A2, 2C9, 2C19, 2D6, and 3A4) in human liver microsomes.[1][3] However, at higher concentrations, off-target effects that could contribute to cytotoxicity cannot be entirely ruled out without specific testing in your experimental system.

Experimental Protocols

Protocol: Assessing Cell Viability using MTT Assay

This protocol provides a general framework for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in your cell culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value for cytotoxicity.

Visualizations

KHK_Signaling_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P Catalyzes Metabolism Downstream Metabolic Pathways F1P->Metabolism KHIK_IN_1 This compound KHIK_IN_1->KHK Inhibits

Caption: this compound inhibits fructose metabolism.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare KHK-IN-1 dilutions Treatment 3. Treat cells and incubate Compound_Prep->Treatment MTT_Addition 4. Add MTT reagent Treatment->MTT_Addition Solubilization 5. Solubilize formazan MTT_Addition->Solubilization Read_Plate 6. Measure absorbance Solubilization->Read_Plate Data_Analysis 7. Calculate % viability & IC50 Read_Plate->Data_Analysis

Caption: Workflow for assessing in vitro cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Precipitate Check for Precipitate? Start->Check_Precipitate Check_Solvent Run Vehicle Control? Check_Precipitate->Check_Solvent No Solution1 Improve Solubility (Fresh Stock, Sonication) Check_Precipitate->Solution1 Yes Check_Concentration Perform Dose-Response? Check_Solvent->Check_Concentration No Toxicity Solution2 Lower Solvent Conc. Check_Solvent->Solution2 Toxicity in Vehicle Solution3 Determine Optimal Conc. Check_Concentration->Solution3 Yes No_Issue Cytotoxicity is likely on-target or cell-specific Check_Concentration->No_Issue No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

storage and handling recommendations for KHK-IN-1 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with KHK-IN-1 hydrochloride. It includes detailed storage and handling recommendations, troubleshooting guides for common experimental issues, and comprehensive FAQs.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Solid -20°CUp to 3 yearsKeep in a dry, sealed container.
2-8°CShort-termStore in an inert atmosphere.
Stock Solution -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1]Ensure the container is tightly sealed to prevent moisture absorption.[1]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Hygroscopicity: this compound is hygroscopic. Use freshly opened DMSO for preparing stock solutions as absorbed water can impact solubility.[1]

  • Light and Ignition: Keep the compound away from direct sunlight and sources of ignition.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Experimental Troubleshooting Workflow

G cluster_start Start cluster_solubility Solubility Issues cluster_activity Activity & Potency Issues cluster_reproducibility Reproducibility Issues start Experimental Issue Observed solubility_issue Difficulty Dissolving Compound start->solubility_issue e.g., Precipitation activity_issue Lower Than Expected Inhibition start->activity_issue e.g., Low Potency reproducibility_issue Inconsistent Results start->reproducibility_issue e.g., Variable Data solubility_q1 Using fresh, anhydrous DMSO? solubility_issue->solubility_q1 solubility_a1_yes Yes solubility_q1->solubility_a1_yes Yes solubility_a1_no No solubility_q1->solubility_a1_no No solubility_q2 Applied sonication or warming? solubility_a1_yes->solubility_q2 solubility_s1 Use freshly opened anhydrous DMSO. solubility_a1_no->solubility_s1 solubility_a2_yes Yes solubility_q2->solubility_a2_yes Yes solubility_a2_no No solubility_q2->solubility_a2_no No solubility_q3 Precipitation in media? solubility_a2_yes->solubility_q3 solubility_s2 Sonicate or warm to 60°C. solubility_a2_no->solubility_s2 solubility_s3 Lower final concentration or use a different solvent system (e.g., with PEG300, Tween-80). solubility_q3->solubility_s3 Yes activity_q1 Compound stored correctly? activity_issue->activity_q1 activity_a1_yes Yes activity_q1->activity_a1_yes Yes activity_a1_no No activity_q1->activity_a1_no No activity_q2 ATP concentration in assay optimal? activity_a1_yes->activity_q2 activity_s1 Review storage recommendations. Use a fresh aliquot. activity_a1_no->activity_s1 activity_s2 IC50 is dependent on ATP concentration. Standardize and report ATP concentration. activity_q2->activity_s2 Review activity_q3 Target engagement confirmed? activity_q2->activity_q3 Yes activity_s3 Perform a target engagement assay (e.g., cellular thermal shift assay). activity_q3->activity_s3 No reproducibility_q1 Using consistent solvent and concentration? reproducibility_issue->reproducibility_q1 reproducibility_s1 Standardize stock solution preparation and final dilution steps. reproducibility_q1->reproducibility_s1 No reproducibility_q2 Incubation times consistent? reproducibility_q1->reproducibility_q2 Yes reproducibility_s2 Ensure consistent pre-incubation and treatment times. reproducibility_q2->reproducibility_s2 No

Caption: Troubleshooting workflow for common experimental issues with this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 25 mg/mL.[1] For aqueous solutions, it is soluble in water up to 14.29 mg/mL with the aid of ultrasonication and warming to 60°C.[1]

2. I am observing precipitation of the compound in my cell culture medium. What should I do?

Precipitation in aqueous media can occur, especially at higher concentrations. Consider the following:

  • Lower the final concentration: The hydrochloride salt form has better aqueous solubility than the free base, but it still has its limits.[2]

  • Use a different solvent system for in vivo studies: For animal studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Prepare fresh dilutions: Avoid storing diluted solutions in aqueous buffers for extended periods.

3. My in vitro kinase assay is showing lower inhibition than expected. What are the possible reasons?

Several factors can contribute to lower-than-expected potency in in vitro kinase assays:

  • Compound Degradation: Ensure that the compound has been stored correctly and that you are using a fresh aliquot from a properly stored stock solution.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. If the ATP concentration is significantly higher than the Km of the kinase for ATP, a higher concentration of the inhibitor will be required for 50% inhibition.

  • Assay Conditions: Ensure that the kinase, substrate, and buffer components are all optimal and have not degraded.

4. How can I confirm that this compound is engaging its target in my cells?

To confirm target engagement in a cellular context, you can perform a cellular thermal shift assay (CETSA). This method assesses the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of KHK in the presence of this compound would indicate target engagement.

5. What is the difference between KHK-IN-1 and this compound?

KHK-IN-1 is the free base form of the molecule, while this compound is the salt form. The hydrochloride salt generally offers improved water solubility and stability compared to the free base, making it more suitable for many experimental applications.[2] At equivalent molar concentrations, both forms should exhibit comparable biological activity.[2]

Experimental Protocols

Detailed Protocol for a Luminescence-Based KHK Enzymatic Assay

This protocol is adapted from a method to quantify KHK activity by measuring ADP production.[3]

Materials:

  • This compound

  • Recombinant KHK enzyme

  • Fructose

  • ATP

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM KCl, 0.01% Triton X-100

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the stock solution is 10 mM. Further dilute in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of the recombinant KHK enzyme in the assay buffer. Prepare a solution of fructose and ATP in the assay buffer.

  • Assay Reaction: a. Add the this compound dilutions or vehicle control (DMSO) to the wells of the plate. b. Add the KHK enzyme solution to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the kinase reaction by adding the fructose and ATP solution to the wells. d. Incubate the reaction at 30°C for a specific time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection: a. Stop the enzymatic reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. b. Incubate as required by the detection kit. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a no-substrate control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

Ketohexokinase (KHK) Signaling Pathway and Point of Inhibition

Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism.[3] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P). This process consumes ATP and bypasses the main regulatory steps of glycolysis. The accumulation of F1P can lead to ATP depletion and an increase in uric acid production. This compound is a potent inhibitor of KHK, blocking this initial step in fructose metabolism.

KHK_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ADP ADP KHK->ADP F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation ATP ATP ATP->KHK UricAcid Uric Acid Production ADP->UricAcid Increased Purine Degradation AldolaseB Aldolase B F1P->AldolaseB Lipogenesis De Novo Lipogenesis F1P->Lipogenesis Downstream Effects DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Inhibitor KHK-IN-1 Hydrochloride Inhibitor->KHK Inhibition

References

Technical Support Center: Addressing Poor Cell Permeability of Ketohexokinase (KHK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ketohexokinase (KHK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to the poor cell permeability of KHK inhibitors in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant discrepancy between the biochemical (enzyme) and cellular potency (IC50) of my KHK inhibitor?

A1: This is a common observation and is often attributed to poor cell permeability. The biochemical assay measures the direct interaction of the inhibitor with the purified KHK enzyme, while the cellular assay requires the inhibitor to cross the cell membrane to reach its intracellular target.[1][2][3] Several factors can contribute to this discrepancy:

  • Physicochemical Properties: The inhibitor's molecular size, polarity, lipophilicity, and number of hydrogen bond donors/acceptors can limit its ability to passively diffuse across the lipid bilayer of the cell membrane.

  • Efflux Pumps: Cells can actively transport the inhibitor out of the cytoplasm using efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.

  • Intracellular ATP Concentration: The high intracellular concentration of ATP, the co-substrate for KHK, can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency in a cellular environment compared to a biochemical assay with lower ATP concentrations.

Q2: What are the key physicochemical properties that influence the cell permeability of KHK inhibitors?

A2: The "Rule of Five" provides a useful guideline for predicting the cell permeability of small molecules. Poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.

  • A molecular weight greater than 500 Daltons.

  • A calculated logP (cLogP) greater than 5.

Additionally, a lower polar surface area (PSA) and fewer rotatable bonds are generally associated with better cell permeability.

Q3: How can I improve the cell permeability of my KHK inhibitor?

A3: Several strategies can be employed to enhance the cellular uptake of your KHK inhibitor:

  • Medicinal Chemistry Approaches:

    • Structure-Activity Relationship (SAR) Optimization: Systematically modify the chemical structure to improve its physicochemical properties (e.g., reduce molecular weight, decrease polarity, mask hydrogen bond donors).

    • Prodrug Strategy: Chemically modify the inhibitor to create a more permeable prodrug that is converted to the active inhibitor inside the cell.

  • Formulation Strategies:

    • Permeation Enhancers: Use of excipients that reversibly disrupt the cell membrane to increase permeability.

    • Nanoformulations: Encapsulating the inhibitor in nanoparticles, liposomes, or nanoemulsions can improve its solubility and facilitate cellular uptake.[4][5][6][7][8]

Q4: What are the different isoforms of KHK, and should I be targeting a specific one?

A4: There are two main isoforms of KHK, KHK-A and KHK-C, which arise from alternative splicing of the KHK gene.[9]

  • KHK-C: This is the high-affinity isoform for fructose and is predominantly expressed in the liver, kidney, and intestine, the primary sites of fructose metabolism.[9][10] Most drug discovery efforts focus on inhibiting KHK-C for metabolic diseases.

  • KHK-A: This isoform has a lower affinity for fructose and is more ubiquitously expressed.[9][10] Its precise physiological role is less understood, but it has been implicated in some cancers.

The choice of which isoform to target depends on the therapeutic indication. For metabolic diseases, selective inhibition of KHK-C is generally the goal.

Q5: Are there known off-target effects of KHK inhibitors that I should be aware of?

A5: Some KHK inhibitors have been reported to have off-target effects. For example, one study showed that a KHK inhibitor also targeted triokinase (TKFC), the enzyme that catalyzes the third step in fructolysis. This led to an accumulation of fructose-1-phosphate, resulting in glycogen accumulation and hepatomegaly.[10][11] It is crucial to profile your inhibitor against a panel of kinases and other relevant enzymes to assess its selectivity.

Troubleshooting Guides

Problem 1: My KHK inhibitor shows high potency in the biochemical assay but is inactive or significantly less potent in my cell-based assay.
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Physicochemical Properties: Analyze your inhibitor's structure based on the "Rule of Five".2. Perform a Permeability Assay: Use a Caco-2 permeability assay to directly measure the rate of transport across a cell monolayer (see Experimental Protocols).3. Measure Intracellular Concentration: Directly quantify the amount of inhibitor inside the cells using LC-MS/MS (see Experimental Protocols).
Active Efflux 1. Use Efflux Pump Inhibitors: Co-incubate your KHK inhibitor with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular potency is restored.2. Use Cell Lines with Low Efflux: Employ cell lines known to have low expression of common efflux pumps.
Inhibitor Instability 1. Assess Stability in Media: Incubate your inhibitor in the cell culture media for the duration of your experiment and measure its concentration over time by HPLC or LC-MS/MS.2. Assess Metabolic Stability: Use liver microsomes to determine if your compound is rapidly metabolized.
High Intracellular ATP 1. Consider ATP-Competitive vs. Non-Competitive Inhibitors: If your inhibitor is ATP-competitive, its potency will be more affected by high intracellular ATP levels.
Problem 2: I am observing high variability in my cellular assay results.
Possible Cause Troubleshooting Steps
Cell Health and Passage Number 1. Monitor Cell Health: Regularly check cell morphology and viability.2. Use Low Passage Numbers: High passage numbers can lead to phenotypic changes and altered experimental responses.[12] It is recommended to use cells within a defined passage number range.3. Test for Mycoplasma Contamination: Mycoplasma can significantly alter cellular metabolism and drug response.
Inconsistent Cell Seeding 1. Ensure Uniform Cell Seeding: Use a well-mixed cell suspension and consistent pipetting techniques to ensure an equal number of cells are seeded in each well.
Inhibitor Solubility Issues 1. Check Solubility in Media: Visually inspect for precipitation of your inhibitor in the cell culture media at the concentrations used.2. Use a Suitable Solvent: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells.
Assay Timing 1. Optimize Incubation Time: The optimal time for observing the inhibitory effect may vary. Perform a time-course experiment to determine the ideal endpoint.

Quantitative Data: Biochemical vs. Cellular Potency of KHK Inhibitors

The following table summarizes publicly available data for some KHK inhibitors, highlighting the common discrepancy between biochemical and cellular IC50 values.

InhibitorBiochemical IC50 (KHK-C)Cellular IC50Fold Difference (Cellular/Biochemical)Reference
Compound 8 12 nM400 nM~33
Compound 38 7 nM< 500 nM> 70[1]
Compound 47 8 nM< 500 nM> 60[1]
PF-06835919 28 nM (human KHK-C)Not explicitly stated in the same format, but demonstrated in vivo efficacyNot directly calculable from provided sources[13][14]
LY3522348 Dual inhibitor of KHK-A and KHK-CShowed dose-dependent increase in plasma fructose, indicating target engagementNot directly calculable from provided sources

Experimental Protocols

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[15]

  • Transport Experiment (Apical to Basolateral - A to B): a. The KHK inhibitor is added to the apical (upper) compartment. b. At various time points, samples are taken from the basolateral (lower) compartment.

  • Transport Experiment (Basolateral to Apical - B to A): a. The KHK inhibitor is added to the basolateral compartment. b. At various time points, samples are taken from the apical compartment.

  • Sample Analysis: The concentration of the inhibitor in the samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.[15]

Measurement of Intracellular KHK Inhibitor Concentration by LC-MS/MS

This protocol allows for the direct quantification of the inhibitor inside the cells.

Methodology:

  • Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat the cells with the KHK inhibitor at various concentrations and for different durations.

  • Cell Harvesting and Lysis: a. At the end of the incubation, aspirate the media and wash the cells with ice-cold PBS to remove any extracellular inhibitor. b. Lyse the cells using a suitable lysis buffer (e.g., containing an organic solvent like acetonitrile) and an internal standard.[16]

  • Sample Preparation: a. Scrape the cell lysate and transfer to a microcentrifuge tube. b. Centrifuge to pellet the cell debris. c. Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Develop an LC-MS/MS method for the sensitive and specific detection of your inhibitor and the internal standard.[17][18] b. Generate a standard curve by spiking known concentrations of the inhibitor into a blank cell lysate matrix.

  • Data Analysis: a. Quantify the concentration of the inhibitor in the cell lysate using the standard curve. b. Normalize the intracellular concentration to the cell number or total protein content.

Cellular KHK Activity Assay (Luminescence-based)

This assay measures the activity of KHK in cell lysates by detecting the amount of ADP produced.

Methodology:

  • Cell Lysate Preparation: a. Harvest cells and lyse them in an appropriate buffer on ice. b. Centrifuge to remove cell debris and collect the supernatant. c. Determine the total protein concentration of the lysate.

  • Kinase Reaction: a. In a multi-well plate, add the cell lysate. b. Initiate the reaction by adding a substrate mix containing fructose and ATP. c. Incubate at 37°C for a specific period.

  • ADP Detection: a. Stop the kinase reaction. b. Add a reagent that converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the KHK activity.

Visualizations

KHK_Signaling_Pathway Fructose Extracellular Fructose GLUT GLUT2/5 Transporter Fructose->GLUT Intracellular_Fructose Intracellular Fructose GLUT->Intracellular_Fructose KHK Ketohexokinase (KHK) Intracellular_Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP GA Glyceraldehyde AldolaseB->GA G3P Glyceraldehyde-3-Phosphate DHAP->G3P GA->G3P Glycolysis Glycolysis G3P->Glycolysis DNL De Novo Lipogenesis (Triglyceride Synthesis) G3P->DNL Downstream_Effects Downstream Effects (e.g., Hepatic Steatosis, Insulin Resistance) DNL->Downstream_Effects KHK_Inhibitor KHK Inhibitor KHK_Inhibitor->KHK Upstream_Regulators Upstream Regulators (e.g., Diet, Hormones) Upstream_Regulators->KHK

Caption: KHK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: KHK Inhibitor with Poor Cellular Potency Step1 Step 1: Assess Physicochemical Properties (Rule of Five, PSA, etc.) Start->Step1 Step2 Step 2: Measure Cell Permeability (Caco-2 Assay) Step1->Step2 Decision1 Permeability Low? Step2->Decision1 Step3 Step 3: Quantify Intracellular Concentration (LC-MS/MS) Step4 Step 4: Investigate Efflux (Use of Efflux Pump Inhibitors) Step3->Step4 Decision2 Efflux Observed? Step4->Decision2 Decision1->Step3 Yes Decision1->Step4 No Action1 Action: Medicinal Chemistry Optimization (e.g., Prodrug, SAR) Decision2->Action1 Yes Action2 Action: Formulation Strategies (e.g., Nanoparticles) Decision2->Action2 No End End: Improved Cellular Potency Action1->End Action2->End

Caption: Troubleshooting Workflow for Poor Cell Permeability.

References

Validation & Comparative

A Head-to-Head Comparison of Ketohexokinase Inhibitors: KHK-IN-1 Hydrochloride vs. PF-06835919

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two prominent ketohexokinase (KHK) inhibitors: KHK-IN-1 hydrochloride and PF-06835919. This analysis is supported by available experimental data to aid in the evaluation of these compounds for metabolic disease research.

Initial research indicated a potential misclassification of the target for this compound and PF-06835919 as CDK12. Subsequent investigation has confirmed that both compounds are potent inhibitors of Ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. This guide will therefore focus on their comparative efficacy as KHK inhibitors.

At a Glance: Key Efficacy Parameters

ParameterThis compoundPF-06835919
Target Ketohexokinase (KHK)Ketohexokinase (KHK)
In Vitro Potency (IC50) 12 nM (KHK)[1][2][3][4]KHK-C: 8.4 nM, KHK-A: 66 nM[5][6]
Cellular Activity (IC50) 400 nM (F1P production in HepG2 cells)[1][2][3]Human hepatocytes: 0.232 µM, Rat hepatocytes: 2.801 µM (F1P levels)[7]
Preclinical In Vivo Efficacy Data not availableReduced epididymal adipose tissue, fasting plasma insulin, and hepatic triglycerides in rats on a high-fructose diet.[7]
Clinical Efficacy Not clinically testedPhase 2a (NAFLD & T2D): Significant reduction in whole liver fat at 300 mg/day for 16 weeks.[8][9] Phase 2 (NAFLD): 26.5% reduction in whole liver fat at 300 mg/day for 6 weeks.[10]
Oral Bioavailability (Rat) 34%[1][2]Data not publicly available, but demonstrated efficacy with oral administration in rats.[7]

Mechanism of Action: Targeting Fructose Metabolism

Both this compound and PF-06835919 exert their effects by inhibiting ketohexokinase. KHK is the first and rate-limiting enzyme in the metabolism of fructose.[11][12] By blocking this enzyme, these inhibitors prevent the conversion of fructose to fructose-1-phosphate (F1P). This initial step is crucial, as its bypass of the main glycolytic control points can lead to rapid ATP depletion and the production of uric acid and lipogenic precursors when fructose is consumed in excess.[13] The inhibition of KHK is therefore a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[12][14]

// Nodes Fructose [label="Fructose", fillcolor="#F1F3F4", fontcolor="#202124"]; KHK [label="Ketohexokinase (KHK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1P [label="Fructose-1-Phosphate (F1P)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="this compound\nPF-06835919", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolic_Products [label="Downstream Metabolic Products\n(e.g., Triglycerides, Uric Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fructose -> KHK; KHK -> F1P [label="ATP -> ADP"]; F1P -> Metabolic_Products; Inhibitor -> KHK [arrowhead=tee, color="#EA4335", style=dashed]; } Ketohexokinase (KHK) is the first enzyme in the metabolic pathway of fructose.

In Vitro and In Vivo Efficacy: A Comparative Look

This compound: Preclinical Profile

This compound has demonstrated potent inhibition of KHK in enzymatic assays with an IC50 of 12 nM.[1][2][3][4] In a cellular context, it inhibited the production of fructose-1-phosphate (F1P) in HepG2 cell lysates with an IC50 of 400 nM.[1][2][3] Pharmacokinetic studies in male Sprague-Dawley rats revealed a reasonable oral bioavailability of 34%, although it also showed a high volume of distribution and a high rate of clearance.[1][2]

PF-06835919: From Preclinical Promise to Clinical Validation

PF-06835919 has shown selectivity for the primary hepatic isoform of KHK, KHK-C (IC50 = 8.4 nM), over the more ubiquitously expressed KHK-A (IC50 = 66 nM).[5][6] This selectivity is a desirable characteristic for targeting liver-centric metabolic diseases. In primary human and rat hepatocytes, PF-06835919 effectively decreased F1P levels.[7]

Preclinical in vivo studies in rats fed a high-fructose diet demonstrated that oral administration of PF-06835919 (10 or 30 mg/kg twice daily) led to a reduction in epididymal adipose tissue weight, fasting plasma insulin levels, and both fed and fasting plasma triglycerides.[7]

The efficacy of PF-06835919 has been further substantiated in Phase 2 clinical trials. In a study involving patients with NAFLD, a once-daily 300 mg dose of PF-06835919 for six weeks resulted in a significant 26.5% reduction in whole liver fat compared to a 7.78% reduction in the placebo group.[10] Another Phase 2a trial in patients with NAFLD and type 2 diabetes showed that a 300 mg daily dose for 16 weeks led to a significant reduction in whole liver fat.[8][9] Although the development of PF-06835919 for NASH was reportedly discontinued by Pfizer, the clinical data generated underscores the therapeutic potential of KHK inhibition.[15]

Experimental Protocols

In Vitro KHK Inhibition Assay (General Protocol)

A common method to assess KHK inhibition is a luminescence-based assay that quantifies the amount of ADP produced during the phosphorylation of fructose.[16][17]

// Nodes Preparation [label="Prepare reaction mix:\n- KHK enzyme\n- ATP\n- Fructose\n- Assay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Add inhibitor (KHK-IN-1 or PF-06835919)\nand incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Add ADP detection reagent\n(e.g., ADP-Glo™)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate IC50", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Preparation -> Incubation; Incubation -> Detection; Detection -> Measurement; Measurement -> Analysis; } A general workflow for determining the in vitro inhibition of KHK.

Key Reagents and Conditions:

  • Enzyme: Recombinant human KHK-C.

  • Substrates: ATP and Fructose.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and KCl.[18]

  • Detection Reagent: A luciferase/luciferin-based system that converts ADP to a light signal.

  • Procedure: The KHK enzyme is incubated with varying concentrations of the inhibitor before the addition of the substrates. The reaction is allowed to proceed for a set time, after which the detection reagent is added, and the luminescence is measured. The IC50 value is then calculated from the dose-response curve.

In Vivo Rodent Model of High-Fructose Diet-Induced Metabolic Dysfunction

This model is commonly used to evaluate the in vivo efficacy of KHK inhibitors.

Experimental Design:

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice.

  • Diet: A high-fructose diet (e.g., 60% fructose) is administered for several weeks to induce metabolic syndrome-like symptoms, including insulin resistance, hypertriglyceridemia, and hepatic steatosis.

  • Treatment: The KHK inhibitor (e.g., PF-06835919) or vehicle is administered orally, typically once or twice daily.

  • Outcome Measures:

    • Body weight and food intake.

    • Fasting and fed plasma levels of glucose, insulin, and triglycerides.

    • Hepatic triglyceride content.

    • Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).

    • Urinary fructose excretion as a pharmacodynamic marker of KHK inhibition.

Clinical Trial Protocol for PF-06835919 in NAFLD

The Phase 2a study (NCT03256526) was a randomized, double-blind, placebo-controlled trial.[19]

Study Design:

  • Participants: Adults with NAFLD, defined as >6% whole liver fat as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

  • Intervention: Participants received once-daily oral placebo, 75 mg PF-06835919, or 300 mg PF-06835919 for 6 weeks.

  • Primary Endpoint: Percentage change from baseline in whole liver fat.

  • Secondary Endpoints: Safety, tolerability, and other metabolic parameters.

Summary and Conclusion

Both this compound and PF-06835919 are potent inhibitors of ketohexokinase, a key enzyme in fructose metabolism. PF-06835919 has a more extensive dataset, including selectivity for the hepatic KHK-C isoform and positive clinical data in NAFLD patients, demonstrating a clear proof-of-concept for KHK inhibition in humans. While this compound shows good in vitro potency and reasonable oral bioavailability in preclinical studies, its in vivo efficacy and potential for clinical development remain to be fully elucidated. For researchers in the field of metabolic diseases, PF-06835919 represents a benchmark KHK inhibitor with validated clinical efficacy, while this compound may serve as a useful tool for further preclinical investigations into the role of KHK in various disease models.

References

A Comparative Guide to Ketohexokinase (KHK) Inhibitors: KHK-IN-1 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of KHK-IN-1 hydrochloride with other notable Ketohexokinase (KHK) inhibitors, supported by available experimental data. The information is presented to facilitate informed decisions in research and development involving the modulation of fructose metabolism.

Ketohexokinase (KHK), also known as fructokinase, is a critical enzyme that catalyzes the first step in fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate.[1] Excessive fructose consumption is linked to various metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[1] Consequently, the inhibition of KHK presents a promising therapeutic strategy for these conditions.[1] This guide focuses on this compound and compares its performance with other significant KHK inhibitors based on published data.

Overview of Compared KHK Inhibitors

This guide provides a comparative analysis of the following KHK inhibitors:

  • This compound: A selective and cell-permeable KHK inhibitor.

  • PF-06835919: A potent KHK inhibitor that has undergone clinical investigation.

  • GS-1291269: A novel and highly potent KHK inhibitor.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the compared KHK inhibitors, focusing on their in vitro potency, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency against KHK

CompoundIC50 (KHK)IC50 (KHK-C)IC50 (KHK-A)Source
This compound12 nM--[2][3][4]
PF-06835919-8.4 nM66 nM[5]
GS-1291269-0.39 nM-[6]

Table 2: Cellular Activity and In Vivo Pharmacokinetics

CompoundCellular Activity (IC50)Oral Bioavailability (F)SpeciesSource
This compound400 nM (F1P production in HepG2 cells)34%Rat[2][3]
PF-06835919---
GS-1291269EC50 of 17 nM (liver F1P reduction)110% (5 mg/kg)Rat[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fructose metabolism pathway and a general workflow for evaluating KHK inhibitors.

Fructose_Metabolism Fructose Metabolism Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate DHAP DHAP F1P->DHAP G3P Glyceraldehyde-3-Phosphate F1P->G3P Glycolysis Glycolysis/Gluconeogenesis DHAP->Glycolysis G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis KHK->F1P Inhibitor KHK Inhibitor Inhibitor->KHK

Caption: Simplified diagram of the fructose metabolism pathway highlighting the role of KHK and its inhibition.

KHK_Inhibitor_Workflow KHK Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay (IC50 Determination) Cell-Based Assay Cell-Based Assay (F1P Production) Biochemical Assay->Cell-Based Assay Pharmacokinetics Pharmacokinetic Studies (Bioavailability, Clearance) Cell-Based Assay->Pharmacokinetics Efficacy Studies In Vivo Efficacy Studies (Disease Models) Pharmacokinetics->Efficacy Studies

Caption: General experimental workflow for the evaluation of KHK inhibitors.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the evaluation of the discussed KHK inhibitors, based on available information.

KHK Inhibition Assay (IC50 Determination)

The in vitro potency of KHK inhibitors is typically determined by measuring the inhibition of KHK enzyme activity. A common method involves a coupled-enzyme assay where the production of ADP is linked to a detectable signal.

Protocol Summary (based on Maryanoff et al., 2011):

  • Reagents: Recombinant human KHK, ATP, fructose, and the test inhibitor at various concentrations.

  • Reaction: The KHK-catalyzed phosphorylation of fructose to fructose-1-phosphate is initiated by the addition of ATP.

  • Detection: The amount of ADP produced is measured. This can be done using various methods, such as coupling the reaction to pyruvate kinase and lactate dehydrogenase and monitoring the oxidation of NADH spectrophotometrically.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Fructose-1-Phosphate (F1P) Production Assay

This assay measures the ability of an inhibitor to block KHK activity within a cellular context.

Protocol Summary (based on data for KHK-IN-1):

  • Cell Culture: HepG2 cells are cultured in appropriate media.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the KHK inhibitor.

  • Fructose Challenge: A high concentration of fructose is added to the media to stimulate KHK activity.

  • F1P Measurement: After a specific incubation period, the cells are lysed, and the intracellular concentration of fructose-1-phosphate is measured, typically by LC-MS/MS.

  • Data Analysis: The IC50 value is determined by plotting the F1P concentration against the inhibitor concentration.[3]

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are used to assess the pharmacokinetic properties and in vivo efficacy of KHK inhibitors.

Protocol Summary (general):

  • Animal Model: Typically, rats or mice are used. For efficacy studies, a disease model may be induced, such as a high-fructose diet to induce metabolic syndrome.

  • Drug Administration: The inhibitor is administered, often orally, at different doses.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of the inhibitor and calculate pharmacokinetic parameters like bioavailability (F), half-life (t1/2), and clearance (CL).[3]

  • Efficacy Assessment: In disease models, endpoints such as liver triglyceride levels, body weight, and markers of insulin resistance are measured to evaluate the therapeutic effect of the inhibitor. For KHK inhibitors, the reduction of fructose-1-phosphate in tissues like the liver can also be a key pharmacodynamic marker.[6]

Conclusion

This compound is a potent and selective inhibitor of Ketohexokinase, demonstrating low nanomolar efficacy in biochemical assays and cellular activity in the sub-micromolar range. When compared to other notable KHK inhibitors such as PF-06835919 and GS-1291269, it is evident that the field is advancing towards highly potent molecules. GS-1291269, in particular, shows exceptional in vitro potency and excellent oral bioavailability in preclinical models.

The choice of a KHK inhibitor for research or development purposes will depend on the specific application. This compound serves as a valuable tool for in vitro and preclinical in vivo studies of fructose metabolism. For clinical development, inhibitors with optimized pharmacokinetic and safety profiles, such as those represented by PF-06835919 and GS-1291269, are being pursued. The provided data and protocols offer a foundation for researchers to compare these compounds and design further investigations into the therapeutic potential of KHK inhibition.

References

KHK-IN-1 Hydrochloride: A Comparative Analysis of its Efficacy in Reducing Fructose-1-Phosphate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KHK-IN-1 Hydrochloride's Performance Against Alternative Ketohexokinase Inhibitors.

This guide provides a comprehensive validation of this compound's effect on fructose-1-phosphate (F1P) levels, a critical biomarker in fructose metabolism. Through a detailed comparison with other known ketohexokinase (KHK) inhibitors, this document offers supporting experimental data and methodologies to aid in the evaluation and application of this compound in metabolic disease research.

Comparative Efficacy of KHK Inhibitors

This compound demonstrates potent inhibition of KHK, the key enzyme responsible for phosphorylating fructose to F1P. Its efficacy, along with that of several alternative inhibitors, has been quantified through in vitro assays measuring both direct enzyme inhibition and the reduction of F1P in cell-based models. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its counterparts.

CompoundKHK IC50 (nM)Cellular F1P Inhibition IC50 (nM)
This compound (Compound 8) 12 [1]400 [1]
Compound 3210[1]>10,000
Compound 387[1]<500
Compound 4015<500
Compound 4111<500
Compound 424<100
Compound 478[1]<500
PF-06835919Not explicitly stated for KHK, but 232 nM for F1P in human hepatocytes[2]232 (in primary human hepatocytes)[2]

Note: The cellular F1P inhibition assays for compounds 3, 38, 40, 41, 42, and 47 were conducted in HepG2 cell lysates.[1] The data for PF-06835919 was generated in primary human hepatocytes.[2] Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for validating KHK inhibitors, the following diagrams have been generated.

Fructose_Metabolism_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation Downstream Downstream Metabolism (Glycolysis, Lipogenesis) F1P->Downstream Inhibitor This compound Inhibitor->KHK Inhibition

Caption: Fructose metabolism and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Culture HepG2 cells to ~80-90% confluency B 2. Pre-incubate cells with This compound (or alternative inhibitor) for 30 min A->B C 3. Add 10-15 mM [13C6]-D-fructose and incubate for 20-45 min B->C D 4. Quench reaction with cold 80% methanol containing internal standard C->D E 5. Lyse cells and collect supernatant after centrifugation D->E F 6. Quantify Fructose-1-Phosphate levels using LC-MS/MS E->F

Caption: Experimental workflow for measuring the effect of KHK inhibitors on F1P levels.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for assessing the impact of this compound on F1P levels in a cellular context.

HepG2 Cell Culture
  • Cell Line: HepG2 (ATCC® HB-8065™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage cells upon reaching 70-80% confluency. Detach cells using Trypsin-EDTA.

KHK Inhibition Assay in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 96-well or 6-well plates) and grow to 80-90% confluency.

  • Inhibitor Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0-10 µM).

  • Inhibitor Pre-incubation: Remove the culture medium from the cells and add the medium containing the various concentrations of the KHK inhibitors. Incubate for 30 minutes at 37°C.[2]

  • Fructose Stimulation: To each well, add [¹³C₆]-D-fructose to a final concentration of 10-15 mM.[2] Incubate for a further 20-45 minutes at 37°C.[2]

  • Reaction Quenching and Cell Lysis:

    • Aspirate the medium.

    • Immediately quench the metabolic activity by adding ice-cold 80% methanol containing an internal standard (e.g., 3 µM [¹³C₅]-D-xylitol).[2]

    • Lyse the cells by shaking the plate for 15 minutes.[2]

  • Lysate Collection: Transfer the well contents to microcentrifuge tubes and centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.

  • Sample Storage: Collect the supernatant and store at -80°C until LC-MS/MS analysis.[2]

F1P Quantification by LC-MS/MS
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (e.g., QTRAP 5500).[2]

  • Chromatography: Employ a suitable column for separating polar metabolites, such as a HILIC column.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • MRM Transition: Monitor the multiple reaction monitoring (MRM) transition for F1P at m/z 259 → 97.[2]

    • MS Settings: Optimize parameters such as curtain gas, collision gas, and ion spray voltage for maximal signal intensity.[2]

  • Quantification: Calculate the concentration of F1P in each sample by comparing the peak area of the F1P MRM transition to that of the internal standard and referencing a standard curve prepared with known concentrations of F1P.

This guide provides a framework for the validation and comparative analysis of this compound. The provided data and protocols are intended to support further research into the therapeutic potential of KHK inhibition in metabolic diseases.

References

KHK-IN-1 Hydrochloride: A Comparative Selectivity Profile Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor KHK-IN-1 hydrochloride (also known as PF-06835919) with other relevant ketohexokinase (KHK) inhibitors. This analysis focuses on the selectivity profile, supported by available experimental data, to aid in the selection of appropriate chemical tools for research.

This compound is a potent inhibitor of ketohexokinase (KHK), an enzyme crucial for the metabolism of fructose. It has been utilized in research to explore the metabolic consequences of KHK inhibition. A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to misleading experimental results. This guide compares the selectivity of this compound with other known KHK inhibitors, BI-9787 and LY3522348.

Comparative Selectivity of KHK Inhibitors

The following table summarizes the inhibitory activity (IC50) of this compound and other KHK inhibitors against the two isoforms of ketohexokinase, KHK-A and KHK-C. It also provides a qualitative overview of their broader kinase selectivity.

InhibitorKHK-C IC50 (nM)KHK-A IC50 (nM)Broader Kinase Selectivity Profile
This compound (PF-06835919) 8.4[1]66[1]Selective against a panel of 89 kinases, phosphatases, and receptors at 10 µM[2]
BI-9787 12.8[3][4]12[3][4]Tested against a panel of 44 targets and showed ≥100-fold selectivity for 43 targets. Showed 81% inhibition of PDE4D2 at 10 µM[1][5]
LY3522348 20[6]24[6]No significant cross-reactivity observed in a panel of 468 kinases[6]

Signaling Pathway and Experimental Workflow

To understand the role of KHK in fructose metabolism and how inhibitors like this compound intervene, the following signaling pathway diagram is provided.

Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P Metabolism Downstream Metabolic Pathways (Glycolysis, Lipogenesis) F1P->Metabolism Inhibitor This compound Inhibitor->KHK

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

The general workflow for assessing the selectivity of a kinase inhibitor is depicted in the diagram below.

cluster_0 Biochemical Assay Kinase Panel Panel of Purified Kinases Assay Kinase Activity Assay (e.g., ADP-Glo) Kinase Panel->Assay Test Compound This compound Test Compound->Assay Data Analysis IC50 Determination Assay->Data Analysis

Caption: Workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

The determination of kinase inhibition is crucial for establishing a compound's selectivity profile. A commonly used method for assessing KHK activity is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay for KHK Inhibition

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human KHK-A and KHK-C enzymes

  • This compound (or other test inhibitors)

  • D-Fructose (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control to the wells of the microplate.

    • Add the recombinant KHK enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of D-fructose and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a potent inhibitor of both KHK-C and KHK-A isoforms. Based on available data, it demonstrates high selectivity, with minimal activity against a broad panel of other kinases, phosphatases, and receptors at a concentration of 10 µM. When compared to other KHK inhibitors such as BI-9787 and LY3522348, all three compounds exhibit high potency for KHK and a favorable selectivity profile. The choice of inhibitor for a particular study may depend on the specific experimental requirements, including the desired isoform selectivity and the acceptable off-target activity profile. The experimental protocol provided offers a robust method for independently verifying the inhibitory activity and selectivity of these compounds.

References

KHK-IN-1 Hydrochloride: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of KHK-IN-1 hydrochloride, a potent inhibitor of ketohexokinase (KHK). Its performance is objectively compared with other known KHK inhibitors, supported by experimental data to aid in the selection of the most appropriate tool compound for research and development.

Introduction to this compound and Fructose Metabolism

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism. Elevated fructose consumption has been linked to various metabolic disorders, making KHK a compelling therapeutic target. This compound (also referred to as compound 8) is a selective, cell-permeable inhibitor of KHK.[1][2][3] This guide evaluates its specificity against its intended target and compares it to other widely used KHK inhibitors.

Comparative Analysis of KHK Inhibitors

The following table summarizes the in vitro and cellular potency of this compound and three other notable KHK inhibitors: PF-06835919, LY3522348, and BI-9787.

CompoundTargetIC50 (nM) - In VitroCell-Based IC50 (nM)Notes
This compound KHK12[1][2][3]400 (HepG2)[1][3][4]Does not significantly inhibit major cytochrome P450s.[3][4]
PF-06835919KHK-C8.4[5]232 (human hepatocytes)Selective over KHK-A (IC50 = 66 nM).[5] No significant off-target effects in a panel of 89 kinases, phosphatases, and receptors.
LY3522348KHK-C20 ± 841 ± 14Also inhibits KHK-A with similar potency (IC50 = 24 ± 6 nM).[6]
BI-9787hKHK-C12.8[7]123 (HepG2)[7]Also inhibits hKHK-A (IC50 = 12 nM).[7] Highly selective in a panel of 44 targets.[7] BI-2817 is available as a negative control.[7]

Specificity Profile of this compound and Alternatives

An essential aspect of a chemical probe's utility is its specificity. While this compound is reported to be selective, comprehensive kinase profiling data in the public domain is limited compared to some alternatives.

  • This compound: The initial discovery paper highlights its selectivity for KHK but does not provide a broad kinase panel screen.[1][2] It is confirmed to not significantly inhibit key cytochrome P450 enzymes (1A2, 2C19, 2D6, 2C9, and 3A4), which is a crucial aspect of its specificity and potential for in vivo studies.[3][4]

  • PF-06835919: This inhibitor has been profiled against a panel of 89 kinases, phosphatases, and receptors, demonstrating a high degree of selectivity for KHK-C over other targets.

  • BI-9787: This compound was tested against a panel of 44 targets and showed a greater than 100-fold selectivity for 43 of them.[7] The availability of a structurally similar but inactive analog, BI-2817, provides a valuable tool for control experiments to distinguish on-target from off-target effects.[7]

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in evaluating this compound, the following diagrams have been generated using Graphviz.

Fructose_Metabolism_Pathway Fructose Fructose KHK KHK Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ATP to ADP KHK-IN-1 KHK-IN-1 KHK-IN-1->KHK Glycolysis Glycolysis F1P->Glycolysis Lipogenesis Lipogenesis Glycolysis->Lipogenesis

Caption: Fructose Metabolism and Inhibition by KHK-IN-1.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay Recombinant_KHK Recombinant KHK Enzyme Incubate_Inhibitor Incubate with KHK-IN-1 or Alternative Recombinant_KHK->Incubate_Inhibitor ATP_Fructose ATP + Fructose ATP_Fructose->Incubate_Inhibitor Measure_ADP Measure ADP Production (FP Assay) Incubate_Inhibitor->Measure_ADP HepG2_Cells Culture HepG2 Cells Treat_Inhibitor Treat with Inhibitor HepG2_Cells->Treat_Inhibitor Add_Fructose Add Fructose Treat_Inhibitor->Add_Fructose Lyse_Cells Lyse Cells Add_Fructose->Lyse_Cells Measure_F1P Measure F1P (LC-MS) Lyse_Cells->Measure_F1P

Caption: Workflow for In Vitro and Cellular KHK Inhibition Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate KHK inhibitors.

In Vitro KHK Enzymatic Assay (Fluorescence Polarization)

This assay measures the activity of recombinant KHK by detecting the production of ADP.

  • Principle: The assay is based on a competitive fluorescence polarization (FP) format. ADP produced by the KHK reaction displaces a fluorescently labeled ADP tracer from an ADP-specific antibody, leading to a decrease in fluorescence polarization.

  • Reagents:

    • Recombinant human KHK-C enzyme

    • ATP

    • Fructose

    • Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 10 mM KCl)[8]

    • KHK inhibitor (e.g., this compound)

    • FP detection reagents (ADP-specific antibody and fluorescent ADP tracer)

  • Procedure:

    • The KHK enzyme is incubated with varying concentrations of the inhibitor in the assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP and fructose.[8]

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).[8]

    • The reaction is stopped, and the FP detection reagents are added.

    • After incubation, the fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Fructose-1-Phosphate (F1P) Production Assay (LC-MS)

This assay quantifies the ability of an inhibitor to block KHK activity in a cellular context by measuring the levels of its direct product, F1P.

  • Cell Line: HepG2 human hepatoma cells are commonly used as they endogenously express KHK.

  • Principle: HepG2 cells are treated with the KHK inhibitor and then stimulated with fructose. The intracellular concentration of F1P is then quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Reagents:

    • HepG2 cells

    • Cell culture medium (e.g., MEM with 10% FBS)

    • KHK inhibitor

    • Fructose solution

    • Lysis buffer

    • Internal standard for LC-MS analysis

  • Procedure:

    • HepG2 cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-incubated with various concentrations of the KHK inhibitor for a specified time (e.g., 30 minutes).[3][4]

    • Fructose is added to the medium to a final concentration (e.g., 15 mM), and the cells are incubated for a further period (e.g., 3 hours).[3][4]

    • The medium is removed, and the cells are washed and then lysed.

    • The cell lysates are processed to extract metabolites, including F1P.

    • F1P levels are quantified by LC-MS, and IC50 values are determined by plotting the F1P concentration against the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of KHK with good cell permeability. Its lack of significant interaction with major cytochrome P450 enzymes is a favorable characteristic for in vivo applications. However, for researchers requiring a well-characterized off-target profile, inhibitors like PF-06835919 and BI-9787, which have been screened against broader kinase panels, may be more suitable alternatives. The availability of a negative control for BI-9787 further enhances its utility for rigorously validating on-target effects. The choice of inhibitor will ultimately depend on the specific requirements of the planned experiments, balancing potency, cellular activity, and the need for a comprehensive specificity profile.

References

A Comparative Guide to Alternative Small Molecule Inhibitors of Ketohexokinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has intensified the search for novel therapeutic targets. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, has emerged as a compelling target. Inhibiting KHK offers a promising strategy to mitigate the detrimental effects of excessive fructose consumption. This guide provides a detailed comparison of alternative small molecule inhibitors of KHK, supported by experimental data, to aid researchers in navigating this rapidly evolving field.

Performance Comparison of KHK Inhibitors

The landscape of KHK inhibitors is populated by several promising small molecules, each with distinct potency, selectivity, and pharmacokinetic profiles. The following table summarizes the key quantitative data for some of the leading and alternative KHK inhibitors.

InhibitorChemical ClassKHK-C IC50 (nM)KHK-A IC50 (nM)Cellular IC50 (nM)Oral Bioavailability (F%) in RatsReference
PF-06835919 3-azabicyclo[3.1.0]hexane acetic acid derivative8.4[1][2]66[1][2]--[1][2]
LY3522348 Not specified20[3][4]24[3][4]41[4]-[3][4]
BI-9787 Zwitterionic12.8 (human)[5]12 (human)[5]123 (HepG2, F1P)[5]-[5]
Compound 8 Pyrimidinopyrimidine12[6]>50-fold selective vs. other kinases400 (F1P)34[6][6]
Compound 38 Pyrimidinopyrimidine7[6]-< 500 (F1P)-[6]
Compound 47 Pyrimidinopyrimidine8[6]-< 500 (F1P)-[6]

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of KHK inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

KHK_Signaling_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ADP ADP KHK->ADP DHAP DHAP F1P->DHAP GA Glyceraldehyde F1P->GA ATP ATP ATP->KHK AMP AMP ADP->AMP UricAcid Uric Acid AMP->UricAcid Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate GA->G3P G3P->Glycolysis DNL De Novo Lipogenesis (DNL) Glycolysis->DNL TGs Triglycerides DNL->TGs Inhibitor Small Molecule Inhibitor Inhibitor->KHK

KHK-mediated fructose metabolism pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay Enzymatic Assay (IC50 Determination) LeadOpt Lead Optimization EnzymeAssay->LeadOpt CellAssay Cellular Assay (e.g., F1P or ATP levels) Selectivity Kinase Selectivity Panel CellAssay->Selectivity PK Pharmacokinetics (Rodent) Selectivity->PK Efficacy Efficacy Models (e.g., NAFLD mice) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Candidate Selection Tox->Candidate HTS High-Throughput Screening HTS->EnzymeAssay LeadOpt->CellAssay

Preclinical evaluation workflow for KHK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the evaluation of KHK inhibitors.

KHK Enzymatic Inhibition Assay (Luminescence-based)

This protocol is adapted from a luminescence-based method to quantify KHK activity by measuring ADP production.

Materials:

  • Recombinant human KHK-C enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.01% Triton X-100

  • ATP solution

  • Fructose solution

  • Test inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add 2.5 µL of a solution containing KHK-C enzyme in Assay Buffer to each well.

  • Initiate the reaction by adding 5 µL of a substrate solution containing ATP and fructose in Assay Buffer. The final concentrations should be at the Km for each substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature in the dark.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Fructose-1-Phosphate (F1P) Accumulation Assay

This assay measures the ability of an inhibitor to block KHK activity within a cellular context by quantifying the product of the KHK reaction, F1P.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Fructose solution

  • Test inhibitors dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • The following day, replace the medium with a serum-free medium and incubate for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with a final concentration of 1 mM fructose and incubate for 2 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding a suitable lysis buffer and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Analyze the supernatant for F1P levels using a validated LC-MS/MS method.

  • Normalize the F1P levels to the total protein concentration in each sample.

  • Calculate the percent inhibition of F1P accumulation for each inhibitor concentration and determine the cellular IC50 value.

In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model

This protocol outlines a general procedure to assess the efficacy of a KHK inhibitor in a preclinical model of non-alcoholic fatty liver disease.

Materials:

  • Male C57BL/6J mice

  • High-Fructose, High-Fat Diet (HFFD)

  • Control diet

  • Test inhibitor formulated for oral administration

  • Vehicle control

  • Equipment for blood collection and tissue harvesting

  • Analytical instruments for measuring plasma and liver triglycerides, and liver histology

Procedure:

  • Acclimate the mice for one week on a standard chow diet.

  • Induce NAFLD by feeding the mice an HFFD for 8-16 weeks. A control group will be maintained on a control diet.

  • After the induction period, randomize the HFFD-fed mice into two groups: one receiving the vehicle control and the other receiving the test inhibitor at a predetermined dose and frequency (e.g., once daily oral gavage) for 4-8 weeks.

  • Monitor body weight and food intake throughout the treatment period.

  • At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, cholesterol, and liver enzymes (ALT, AST).

  • Euthanize the mice and harvest the livers.

  • A portion of the liver should be fixed in formalin for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis).

  • Another portion of the liver should be snap-frozen for the measurement of liver triglyceride content.

  • Compare the measured parameters between the vehicle-treated and inhibitor-treated groups to assess the in vivo efficacy of the KHK inhibitor.

Conclusion

The development of small molecule inhibitors of ketohexokinase represents a promising therapeutic avenue for metabolic diseases driven by high fructose consumption. This guide provides a comparative overview of several alternative inhibitors, highlighting their potency and, where available, their cellular activity and pharmacokinetic properties. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to discover and characterize novel KHK inhibitors. As the field continues to advance, a thorough understanding of the available compounds and the methodologies for their evaluation will be critical for the successful translation of these promising therapeutics into the clinic.

References

Safety Operating Guide

Proper Disposal of KHK-IN-1 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of KHK-IN-1 hydrochloride, a selective ketohexokinase (KHK) inhibitor used in research and drug development. Due to the limited toxicological data available for this compound, a precautionary approach is mandatory to ensure the safety of laboratory personnel and environmental protection.

Researchers, scientists, and drug development professionals must adhere to the following procedures, which are in line with general best practices for the disposal of hazardous chemical waste in a laboratory setting. Consultation with your institution's Environmental Health and Safety (EHS) department is a primary and non-negotiable step in the disposal process.

Summary of Key Disposal Parameters

ParameterValue/GuidelineSource/Comment
Chemical Formula C21H27ClN8SAbMole BioScience MSDS[1]
Molecular Weight 459.01 g/mol AbMole BioScience MSDS[1]
Known Hazards May emit irritant fumes upon combustion. Toxicological properties are not fully characterized.[1]Treat as a hazardous substance.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]Segregate waste accordingly.
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]Contact your institution's EHS office for specific procedures.

Experimental Protocols for Disposal

As the toxicological properties of this compound have not been thoroughly studied, no specific experimental protocols for its neutralization or degradation are available.[1] Therefore, the primary "protocol" is the safe collection, labeling, and transfer of the waste to a certified hazardous waste disposal facility via your institution's EHS office.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • A properly fitting lab coat

  • Chemically resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty vials), in a designated and compatible hazardous waste container.

  • Avoid mixing this compound waste with incompatible materials such as strong acids, bases, or oxidizing and reducing agents.

3. Waste Container Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations)

    • The date you first added waste to the container (accumulation start date)

    • The name and contact information of the Principal Investigator

    • The laboratory room number

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

5. Arranging for Disposal:

  • Once the container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste collection.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific chemical hygiene plan and waste disposal procedures. When in doubt, contact your EHS department for guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.